Product packaging for Quinolin-8-ylmethanol(Cat. No.:CAS No. 16032-35-2)

Quinolin-8-ylmethanol

Cat. No.: B099120
CAS No.: 16032-35-2
M. Wt: 159.18 g/mol
InChI Key: BGLZVNYGUGILJU-UHFFFAOYSA-N
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Description

Quinolin-8-ylmethanol (CAS 16032-35-2) is a high-purity chemical building block of significant interest in medicinal and materials chemistry. This compound, with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol, features a hydroxymethyl group at the 8-position of the quinoline scaffold . This structure makes it a versatile precursor for synthesizing a wide range of functionalized quinoline derivatives . The quinoline core is a privileged structure in drug design, and 8-hydroxyquinoline derivatives, in particular, are renowned for their metal-chelating properties, which impart diverse bioactivities . As such, this compound serves as a critical intermediate in the exploration of compounds with potential pharmacological applications, including antimicrobial, anticancer, and antineurodegenerative agents . Researchers utilize this compound to develop novel molecules that can chelate metal ions, a mechanism pivotal to its bioactivity, as seen in related compounds like clioquinol and its derivatives . Handling should adhere to safe laboratory practices, noting its hazard classifications . This product is provided for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B099120 Quinolin-8-ylmethanol CAS No. 16032-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLZVNYGUGILJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CO)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344096
Record name quinolin-8-ylmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16032-35-2
Record name quinolin-8-ylmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinolin-8-ylmethanol
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Research Landscape of Quinolin 8 Ylmethanol: Foundational Aspects and Contemporary Relevance

Significance of Quinoline-Based Scaffolds in Medicinal Chemistry and Materials Science

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govbohrium.comresearchgate.net This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. orientjchem.orgresearchgate.net Consequently, quinoline derivatives are central to the development of therapeutic agents and have been investigated for their anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgnih.govnih.gov The versatility of the quinoline ring allows for structural modifications that can fine-tune a compound's biological activity, selectivity, and pharmacokinetic properties. orientjchem.org Numerous quinoline-based drugs are in clinical use, including the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin (B1669076), underscoring the scaffold's therapeutic importance. nih.gov

Beyond medicine, quinoline-based structures are integral to materials science. Their conjugated electronic systems and ability to act as ligands for metal ions make them suitable for a variety of applications. chemrj.org They are used in the manufacturing of dyes and as solvents for resins. wikipedia.org In modern materials research, quinoline derivatives are explored for their potential in developing organic light-emitting diodes (OLEDs), chemical sensors, and catalysts for organic synthesis. chemrj.orgresearchgate.net The nitrogen atom in the ring influences the electronic properties, making it a key component in the design of functional materials with specific optoelectronic characteristics. numberanalytics.com

Historical Context and Evolution of Quinolin-8-ylmethanol Research

The history of quinoline research began in the 19th century. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar. nih.govwikipedia.orgrsc.org Shortly after, in 1842, Charles Gerhardt synthesized it through the distillation of the alkaloid quinine (B1679958), which had long been used to treat malaria. numberanalytics.com This link to quinine, extracted from the bark of the Cinchona tree, cemented the historical significance of the quinoline scaffold in the fight against infectious diseases. researchgate.netglobalresearchonline.net The development of synthetic antimalarials, such as chloroquine and primaquine (B1584692) in the 1940s, further highlighted the scaffold's value and spurred extensive research into its derivatives. globalresearchonline.net

The evolution of research leading to specific functionalized compounds like this compound is tied to the advancement of synthetic organic chemistry. Classic named reactions such as the Skraup, Friedländer, and Doebner-von Miller syntheses provided the foundational methods for constructing the core quinoline ring system. researchgate.netmdpi.com As these methods were refined and new, more versatile techniques emerged—including transition-metal-catalyzed cross-coupling reactions—chemists gained the ability to introduce specific functional groups at precise locations on the quinoline scaffold. researchgate.net

The focus gradually shifted from the parent quinoline molecule to its derivatives, where substituents could be used to modulate properties. The introduction of a hydroxymethyl (-CH₂OH) group at the 8-position to create this compound provides a crucial handle for further chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or esterification. This functionalization allows this compound to serve as a versatile building block for more complex molecules with tailored biological or material properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉NO nih.govsigmaaldrich.com
Molecular Weight159.18 g/mol nih.govsigmaaldrich.com
IUPAC NameThis compound nih.gov
CAS Number16032-35-2 nih.gov
AppearanceSolid sigmaaldrich.com
Canonical SMILESC1=CC2=C(C(=C1)CO)N=CC=C2 nih.gov
InChIKeyBGLZVNYGUGILJU-UHFFFAOYSA-N nih.govsigmaaldrich.com

Current Paradigms and Emerging Frontiers in this compound Studies

Contemporary research on this compound and its derivatives is focused on leveraging its unique structural features for advanced applications in catalysis, materials science, and medicinal chemistry. The 8-substituted quinoline framework, particularly with a coordinating group like the methanol (B129727) moiety, is of significant interest in coordination chemistry and catalysis. These compounds can act as bidentate ligands, coordinating with metal centers through both the quinoline nitrogen and the oxygen of the hydroxymethyl group. This has led to their use in the development of novel catalysts for various organic transformations. mdpi.com

In materials science, an emerging frontier is the use of quinoline derivatives in the construction of functional polymers and organoboron compounds for electronic and optical applications. researchgate.net N,N'-chelate organoboron compounds, for which substituted quinolines can serve as precursors, have shown promise in OLEDs, bioimaging, and as photocatalysts. researchgate.net The specific substitution pattern on the quinoline ring is critical for tuning the photophysical properties of these materials.

The exploration of the biological activities of this compound derivatives represents another active area of research. While the parent compound is primarily a synthetic intermediate, its derivatives are being investigated for therapeutic potential. Research on the closely related 8-hydroxyquinoline (B1678124) has shown a wide range of biological effects, and studies are extending to other 8-substituted quinolines. rsc.orgnih.gov For example, derivatives are synthesized and screened for their potential as anticancer or antimicrobial agents, building upon the established legacy of the quinoline scaffold in drug discovery. bohrium.comnih.gov The ongoing development of efficient and selective synthetic methods continues to expand the library of accessible this compound-based compounds for screening and application. researchgate.net

Synthetic Methodologies for Quinolin 8 Ylmethanol and Its Structural Analogues

Classical and Contemporary Synthesis of Quinolin-8-ylmethanol

The most direct and common synthetic route to this compound is through the reduction of 8-quinolinecarboxaldehyde (B1295770). This conversion of an aldehyde to a primary alcohol can be accomplished using a variety of established and modern chemical techniques.

Catalytic Reduction of 8-Quinolinecarboxaldehyde

Catalytic reduction stands as a fundamental method in organic synthesis for the transformation of aldehydes. This process typically utilizes hydrogen gas or a hydrogen donor in the presence of a metal catalyst. The choice between a heterogeneous or homogeneous catalyst is a key consideration in designing a synthetic route.

In heterogeneous catalytic hydrogenation, the catalyst exists in a different phase from the reaction mixture, usually a solid catalyst in a liquid or gaseous solution. savemyexams.com This offers the significant practical advantage of easy separation of the catalyst from the reaction products upon completion. nih.gov For the reduction of quinoline (B57606) derivatives, careful selection of the catalyst and reaction conditions is crucial to ensure the selective reduction of the aldehyde group while preserving the aromaticity of the quinoline ring. rsc.org

Several platinum-group metals are effective for such transformations. Rhodium supported on alumina (B75360) (Al₂O₃) or carbon (Rh/C) has demonstrated high activity and selectivity for the hydrogenation of various heteroarene derivatives under mild conditions of temperature and pressure. rsc.org Similarly, Adams' catalyst (PtO₂), is well-regarded for the efficient hydrogenation of pyridine (B92270) and pyrrole (B145914) derivatives. rsc.org While specific documented examples for the heterogeneous hydrogenation of 8-quinolinecarboxaldehyde are not prevalent, the general effectiveness of these catalysts suggests their suitability for this purpose, likely using solvents like ethanol (B145695) or acetic acid. rsc.org Modern continuous-flow hydrogenation techniques also offer an efficient alternative to traditional batch processing for these types of reactions. nih.gov

Table 1: Heterogeneous Catalysts for Hydrogenation of Aromatic and Heteroaromatic Rings

CatalystSupportTypical SubstratesReference
RhodiumAlumina (Al₂O₃)Benzene (B151609) and heteroarene derivatives rsc.org
RhodiumCarbon (C)Benzene and heteroarene derivatives rsc.org
Platinum Oxide (PtO₂)NonePyridine and pyrrole derivatives rsc.org
PalladiumCarbon (C)General hydrogenation rsc.org

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, which can lead to high selectivity and activity under milder reaction conditions compared to heterogeneous systems. savemyexams.com For the reduction of 8-quinolinecarboxaldehyde, rhodium-based homogeneous catalysts have proven effective. For instance, the hydrogenation of 8-quinolinecarboxaldehyde can be achieved using Wilkinson's catalyst (RhCl(PPh₃)₃) or other rhodium complexes with phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp). scholaris.ca The specific ligand employed plays a critical role in modulating the catalyst's performance.

Alternative Reduction Pathways

Beyond catalytic hydrogenation, chemical reduction using stoichiometric reducing agents offers a valuable alternative for preparing this compound. These methods often exhibit excellent chemoselectivity.

A notable example is the use of metal borohydrides. Zinc borohydride (B1222165) (Zn(BH₄)₂) has been utilized for the stereoselective reduction of related compounds. google.com Such reductions are typically carried out in an anhydrous ether solvent at very low temperatures, followed by a quenching step. google.com The widespread use of sodium borohydride (NaBH₄) for aldehyde reductions also points to its applicability in the synthesis of this compound.

An alternative synthetic route to this compound (also known as 8-hydroxymethylquinoline) starts from 8-acetoxymethylquinoline. prepchem.com This method involves the hydrolysis of the ester group using an aqueous solution of sodium hydroxide (B78521) in methanol (B129727) under reflux conditions. prepchem.com

Strategies for the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of a wider range of chemical space and potential applications. These syntheses typically rely on the functionalization of the quinoline ring.

Functionalization of the Quinoline Ring System

A diverse array of this compound analogues can be accessed through various strategies for modifying the quinoline core.

One such method is the O-propargylation of substituted 8-hydroxyquinoline (B1678124) derivatives. This has been used to synthesize compounds like (8-(prop-2-ynyloxy)quinolin-2-yl)methanol, where a propargyl group is introduced onto the oxygen at the 8-position. tubitak.gov.tr

Table 2: Synthesis of a this compound Derivative via O-propargylation

Starting MaterialReagentProductReference
2-substituted 8-hydroxyquinolinePropargyl bromide, K₂CO₃(8-(prop-2-ynyloxy)quinolin-2-yl)methanol tubitak.gov.tr

The use of organometallic intermediates provides another powerful avenue for functionalization. For example, 7-chloroquinolines can undergo magnesiation at the C4 or C8 positions with mixed lithium-magnesium reagents. worktribe.com The resulting organometallic species can then react with electrophiles like aldehydes to form various carbinol derivatives. worktribe.com

Table 3: Functionalization of the Quinoline Ring via Organometallic Intermediates

Starting MaterialReagentIntermediateSubsequent ReactionProduct TypeReference
7-ChloroquinolineTMPMgCl·LiClC8-magnesiated quinolineReaction with electrophiles (e.g., aldehydes)C8-functionalized quinolines worktribe.com

Modern synthetic methods, including direct C-H bond activation, are also employed to modify the quinoline structure. mdpi.com Additionally, classical named reactions such as the Skraup and Friedländer syntheses provide access to the fundamental quinoline ring system, which can then be subjected to further derivatization. mdpi.comiipseries.org Transition-metal-catalyzed cross-coupling reactions, like the Sonogashira coupling, are also valuable for introducing a variety of substituents onto the quinoline scaffold. chim.it

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline ring is a fundamental approach for introducing substituents. The nitrogen atom in the quinoline nucleus deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the benzene ring, primarily at the C5 and C8 positions. chemicalbook.compharmaguideline.comsemanticscholar.org This regioselectivity is governed by the stability of the resulting carbocation intermediate, which is more effectively stabilized when the electrophile attacks at these positions. chemicalbook.com

While direct electrophilic hydroxymethylation of quinoline at the C8 position is not a commonly reported high-yielding method, this pathway remains a theoretical possibility. A potential, albeit challenging, route could involve the introduction of a formyl group (formylation) followed by reduction to the corresponding alcohol. More practically, related electrophilic reactions are used to create precursors that can be converted to this compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a viable route to this compound, particularly when starting from a quinoline ring bearing a suitable leaving group at the 8-position. The presence of the electron-withdrawing nitrogen atom in the heterocyclic ring facilitates nucleophilic attack, especially at the α- (C2, C4) and peri- (C5, C8) positions.

A common strategy involves the use of 8-haloquinolines, such as 8-bromoquinoline (B100496), as the substrate. The halogen atom can be displaced by a nucleophile that introduces the hydroxymethyl group or a precursor. For instance, a reaction sequence could involve the substitution of the bromide with a cyanide group, followed by reduction and hydrolysis to yield the methanol functionality. A more direct approach would be the reaction with a protected form of formaldehyde (B43269) or a similar C1 synthon under conditions that promote nucleophilic substitution. A documented synthesis of (8-bromoquinolin-2-yl)methanol (B7905646) involves the reduction of 8-bromoquinoline-2-carbaldehyde (B1517416) with sodium borohydride, showcasing the feasibility of having a methanol group on a bromo-substituted quinoline ring which could potentially be synthesized from an 8-bromoquinoline precursor. nih.gov

C-H Activation and Functionalization Approaches

Modern synthetic chemistry has increasingly turned to C-H activation as a powerful tool for the direct and efficient functionalization of heterocyclic compounds. For the synthesis of this compound, the C-H bonds of 8-methylquinoline (B175542) are prime targets for functionalization. The nitrogen atom of the quinoline can act as a directing group, facilitating the selective activation of the C-H bonds of the adjacent methyl group by a transition metal catalyst.

A general and highly effective strategy involves the oxidation of the methyl group of 8-methylquinoline. This can be achieved through various metal-catalyzed and metal-free methods. For example, iron-promoted cross-dehydrogenative coupling reactions have been reported for the hydroxymethylation of quinolines under mild conditions. Current time information in Bangalore, IN. This approach allows for the direct conversion of a C(sp³)–H bond in the methyl group to a C–OH bond, providing a straightforward route to this compound and its analogues. Current time information in Bangalore, IN. Review articles have highlighted the extensive research into the C-H functionalization of 8-methylquinolines, demonstrating a wide range of transformations that can be performed on the methyl group. researchgate.netrsc.org

Modifications at the Methanol Moiety

Once this compound is obtained, the hydroxyl group of the methanol moiety serves as a handle for further synthetic transformations, allowing for the creation of a diverse library of derivatives. Common modifications include the formation of ethers and esters.

Standard etherification protocols, such as the Williamson ether synthesis, can be employed. This involves deprotonating the alcohol with a suitable base to form an alkoxide, which then reacts with an alkyl halide to form the ether. A variety of alkylating agents can be used to introduce different functionalities. Similarly, esters can be readily prepared by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst or a coupling agent. These reactions allow for the introduction of a wide range of acyl groups, thereby modifying the properties of the parent molecule.

Table 1: Examples of Modifications at the Methanol Moiety

Reaction TypeReagents and ConditionsProduct TypeReference
Etherification (Williamson)1. Base (e.g., NaH) 2. Alkyl halide (R-X)Quinolin-8-ylmethoxymethyl-R pharmaguideline.com
EsterificationCarboxylic acid (R-COOH) and coupling agent (e.g., DCC) or Acid chloride (R-COCl) and baseThis compound-O-C(O)R pharmaguideline.com
OxidationMild oxidizing agent (e.g., PCC, DMP)Quinoline-8-carbaldehyde bohrium.com

Formation of Hybrid Molecules Incorporating the this compound Core

The this compound scaffold is frequently incorporated into larger, hybrid molecules to combine its properties with those of other pharmacophores or functional units. This strategy is widely used in drug discovery to create novel compounds with enhanced or synergistic biological activities.

The methanol group provides a convenient attachment point for linking to other molecular fragments. This can be achieved through the formation of ether, ester, or urethane (B1682113) linkages. For example, this compound can be reacted with an isocyanate-containing molecule to form a carbamate (B1207046) (urethane) linkage, or coupled with a carboxylic acid-bearing molecule to form an ester bond. The synthesis of hybrid molecules based on quinolin-8-yloxy and cinnamide, for instance, highlights the utility of the quinoline-8-ol scaffold in creating complex bioactive molecules. nih.gov Similar strategies can be envisioned starting from this compound.

Advanced Synthetic Techniques and Sustainable Chemistry Principles

The synthesis of this compound and its derivatives has benefited from the development of advanced synthetic methodologies that prioritize efficiency, atom economy, and environmental friendliness.

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and convergent approach to complex molecules. rhhz.netnih.gov While a direct one-pot synthesis of this compound via an MCR is not prominently reported, MCRs are extensively used to construct the quinoline skeleton itself.

For instance, the Povarov reaction, a [4+2] cycloaddition between an aniline (B41778), an aldehyde, and an alkene, can be used to generate highly substituted tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. rhhz.net By carefully choosing the starting materials, it is possible to introduce functional groups that can be subsequently converted to the 8-methanol group. For example, an MCR could be designed to yield a quinoline with a substituent at the 8-position that can be readily transformed into a hydroxymethyl group. The development of a one-pot, three-component reaction for the synthesis of functionalized 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives demonstrates the potential of MCRs in accessing 8-substituted quinolines.

Photocatalytic and Electrocatalytic Synthetic Routes

Recent advancements in photocatalysis and electrocatalysis have provided innovative and milder alternatives to traditional synthetic methods for producing quinoline derivatives. These techniques utilize light energy or electric current to drive chemical transformations, often under ambient conditions, reducing the need for harsh reagents and high temperatures.

Photocatalytic Synthesis:

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of the quinoline core. One notable approach involves the manganese-catalyzed aerobic synthesis of quinolines from 2-aminobenzyl alcohols and ketones. ntu.edu.sg This method uses a manganese(I) complex with a hydroxy-functionalized naphthyridine-N-oxide ligand as a photocatalyst, operating under visible light and aerobic conditions. ntu.edu.sg The reaction proceeds through the condensation of the 2-aminobenzyl alcohol with a ketone, followed by the photocatalyst-driven aerobic oxidation of the alcohol to the corresponding aldehyde, and subsequent cyclization to form the quinoline ring. ntu.edu.sg

Another strategy employs TiO2 nanoparticles as a photocatalyst in the synthesis of substituted quinoline derivatives. rsc.org For instance, the reaction between anilines and aldehydes can be facilitated by TiO2, where the photocatalyst's holes oxidize an alcohol to an aldehyde, and the trapped electrons reduce a nitrobenzene (B124822) to an aniline, which then react to form the quinoline structure. rsc.org Furthermore, nanostructured TiO2 has been used in conjunction with microwave irradiation for the rapid, solvent-free synthesis of quinoline carbonitriles from benzaldehyde, methyl cyanoacetate, and an aromatic amine. rsc.org While these methods focus on the quinoline core, the functionalization at the 8-position to yield this compound would require subsequent steps. A patented method describes the synthesis of 8-hydroxyquinoline from o-aminophenol and acrolein using a cobalt oxime chelate photocatalyst and eosin (B541160) Y as a photosensitizer under visible light. google.com

Electrocatalytic Synthesis:

Electrocatalysis offers a highly efficient and selective route for the hydrogenation of the quinoline ring. A fluorine-modified cobalt catalyst, prepared by the electroreduction of a Co(OH)F precursor, has demonstrated high activity for the electrocatalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines using water as the hydrogen source. nih.govnih.gov This process achieves up to 99% selectivity and 94% isolated yield under ambient conditions. nih.gov The fluorine surface sites are believed to enhance the adsorption of quinoline and promote the activation of water to produce active atomic hydrogen. nih.govresearchgate.net

Researchers have also developed a method using a proton-exchange membrane (PEM) reactor for the electrocatalytic hydrogenation of various nitrogen-containing aromatic compounds, including quinolines. beilstein-journals.org The reduction of quinoline is effectively promoted by the addition of a catalytic amount of p-toluenesulfonic acid (PTSA). beilstein-journals.org While these methods demonstrate the reduction of the quinoline ring, the specific electrocatalytic reduction of the aldehyde group in quinoline-8-carbaldehyde to form this compound is a related but distinct transformation that leverages similar principles of electron and proton transfer at an electrode surface.

MethodCatalyst/SystemSubstratesProduct TypeKey Features
Photocatalysis Mn(I) complex / Visible Light2-Aminobenzyl alcohols, KetonesQuinolinesAerobic conditions, mild reaction. ntu.edu.sg
Photocatalysis TiO2 nanoparticlesAnilines, AldehydesQuinolinesCan be combined with microwave irradiation. rsc.org
Photocatalysis Cobalt oxime chelate / Eosin Yo-Aminophenol, Acrolein8-HydroxyquinolineVisible light irradiation. google.com
Electrocatalysis Fluorine-modified CobaltQuinolines, Water1,2,3,4-TetrahydroquinolinesHigh selectivity and yield at ambient conditions. nih.govnih.gov
Electrocatalysis PEM reactor / Pt/C / PTSAQuinolines1,2,3,4-TetrahydroquinolinesEfficient hydrogenation with an acid promoter. beilstein-journals.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, characterized by the use of continuous-flow reactors, offers significant advantages in terms of safety, scalability, and process control for the synthesis of quinolines. acs.orgnumberanalytics.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. acs.org

A continuous photochemical process has been developed for synthesizing a range of quinoline products through a tandem alkene isomerization and cyclocondensation cascade. vapourtec.com This method uses a high-power LED lamp and can be telescoped with a subsequent hydrogenation reaction to produce tetrahydroquinolines, demonstrating the potential for multi-step syntheses in a continuous manner. vapourtec.com Another example is the development of a continuous-flow method for the synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, achieving the products within minutes. acs.org

The Doebner-von Miller reaction has also been adapted to a continuous flow process using water as the solvent for a rapid and green synthesis of 2-methylquinoline (B7769805) derivatives. rsc.org Furthermore, a palladium-catalyzed reductive carbonylation of heteroaryl bromides, including 3-bromoquinoline, to the corresponding aldehydes has been successfully implemented in a continuous-flow protocol using syngas (CO and H₂). nih.gov This approach could be instrumental in synthesizing the precursor, quinoline-8-carbaldehyde, which can then be reduced to this compound in a subsequent flow-based reduction step. The integration of these steps into a continuous multi-step synthesis represents a significant advancement in the efficient production of complex molecules. researchgate.net

Flow Technology ApplicationReaction TypeStarting MaterialsProductKey Advantages
Photochemical Flow ReactorIsomerization-Cyclization2-Aminophenyl-enonesSubstituted QuinolinesHigh throughput (>1 g/h), scalable. vapourtec.com
Vapourtec R-series SystemIminyl radical cyclization2-(Azidomethyl)-3-aryl-prop-2-enenitriles3-CyanoquinolinesRapid synthesis, enhanced safety. acs.org
Flow ReactorDoebner-von MillerAniline, Acrolein2-MethylquinolineGreen solvent (water), rapid reaction. rsc.org
Palladium-catalyzed FlowReductive Carbonylation3-Bromoquinoline, SyngasQuinoline-3-carbaldehydePrecise control of gas stoichiometry, good yield. nih.gov

Green Chemistry-Oriented Synthetic Approaches

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to the synthesis of quinoline derivatives. nih.gov These approaches focus on the use of environmentally benign catalysts and solvents, as well as energy-efficient reaction conditions. nih.gov

Several studies have reported the use of inexpensive, non-toxic, and recyclable catalysts for quinoline synthesis. For example, ferric chloride (FeCl₃·6H₂O) has been employed as a readily available catalyst for the one-pot synthesis of quinolines from 2-aminoarylketones and active methylene (B1212753) compounds. tandfonline.com Similarly, indium(III) chloride (InCl₃) has been shown to be an effective, recyclable catalyst for the reaction of anilines with β-ketoesters, even under solvent-free conditions. The use of water as a solvent further enhances the green credentials of these methods. tandfonline.com

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents another green approach. An iodine-mediated, solvent-free mechanochemical process has been developed for the synthesis of multi-substituted quinolines. nih.gov This method is operationally simple and proceeds under mild conditions. nih.gov

The use of alternative energy sources like microwave and ultrasound irradiation is also a hallmark of green quinoline synthesis. researchgate.netnih.gov Microwave-assisted one-pot, three-component reactions have been accomplished using recyclable catalysts like potassium dodecatungstocobaltate trihydrate to produce quinolines in excellent yields. rsc.org These methods significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov For the synthesis of pyranoquinoline derivatives, a structural analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a non-toxic and affordable catalyst in a water/ethanol solvent system. cdnsciencepub.com

Green Chemistry StrategyCatalyst/ConditionReaction TypeKey Advantages
Benign CatalystFeCl₃·6H₂OCondensationInexpensive, non-toxic, reusable catalyst, can use water as solvent. tandfonline.com
Benign CatalystInCl₃One-pot reactionRecyclable, efficient under solvent-free conditions.
MechanochemistryIodine / Ball-millingOxidative AnnulationSolvent-free, operational simplicity, mild conditions. nih.gov
Microwave IrradiationK₅CoW₁₂O₄₀·3H₂OThree-component reactionReduced reaction time, high efficiency, recyclable catalyst. rsc.org
Benign Catalyst / Green SolventDABCOOne-pot synthesisNon-toxic catalyst, water/ethanol solvent system. cdnsciencepub.com

Advanced Spectroscopic Characterization and Structural Analysis of Quinolin 8 Ylmethanol

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These vibrations are unique to the molecule's structure and the types of chemical bonds present, offering a distinctive spectral fingerprint.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups, which absorb at characteristic frequencies. For Quinolin-8-ylmethanol, the key functional groups are the hydroxyl (-OH) group, the methylene (B1212753) (-CH₂) bridge, and the aromatic quinoline (B57606) ring.

The FTIR spectrum of this compound displays several key absorption bands. A prominent, broad band is observed in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. vscht.cz The C-O stretching vibration of the primary alcohol is typically found in the 1260-1050 cm⁻¹ range. vscht.cz

The quinoline ring gives rise to a series of absorptions. C-H stretching vibrations for the aromatic protons appear at wavenumbers above 3000 cm⁻¹. vscht.cz The C=C and C=N bond stretching vibrations within the heterocyclic aromatic system are responsible for several bands in the 1600-1400 cm⁻¹ region. hud.ac.uk Additionally, C-H in-plane and out-of-plane bending vibrations contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹). The methylene group (-CH₂) introduces aliphatic C-H stretching vibrations, which are expected just below 3000 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500 - 3200 (broad) O-H stretch Alcohol (-OH)
3100 - 3000 C-H stretch Aromatic (Quinoline)
3000 - 2850 C-H stretch Aliphatic (-CH₂)
1600 - 1450 C=C and C=N stretch Aromatic Ring (Quinoline)

Note: The values are based on established group frequencies and data from related quinoline compounds. vscht.czscirp.orgresearchgate.net

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals. PubChem confirms the existence of FT-Raman spectral data for this compound. nih.gov

For this compound, the symmetric stretching vibrations of the quinoline ring are expected to be particularly Raman-active, providing clear signals in the 1600-1300 cm⁻¹ region. rsc.org The C-H stretching modes of the aromatic ring and the methylene group are also observable. The analysis of Raman spectra, often in conjunction with FTIR data and computational studies, allows for a more complete assignment of the molecule's 3N-6 fundamental vibrational modes. scirp.org

Table 2: Expected Raman Shifts and Vibrational Modes for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
3100 - 3000 Aromatic C-H stretch Quinoline Ring
3000 - 2850 Aliphatic C-H stretch Methylene (-CH₂)
~1610, 1570, 1470, 1380 Ring stretching Quinoline Skeleton

Note: The values are based on typical Raman shifts for quinoline derivatives and related aromatic systems. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, providing information about the number, type, and connectivity of atoms.

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The spectrum shows signals (resonances) whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) reveal the electronic environment, the number of protons, and the number of neighboring protons, respectively.

In this compound, the protons on the quinoline ring are in the aromatic region (typically δ 7.0-9.0 ppm). The specific shifts are influenced by the electronic effects of the nitrogen atom and the -CH₂OH substituent. The protons of the methylene group (-CH₂) are expected to appear as a singlet around δ 5.0 ppm. The hydroxyl proton (-OH) gives a signal that is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. Studies on quinoline derivatives show that substituent position significantly impacts the chemical shifts of ring protons due to electronic and through-space interactions. uncw.eduuncw.edu

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H2 ~8.9 Doublet of doublets (dd) J ≈ 4.2, 1.7
H3 ~7.5 Doublet of doublets (dd) J ≈ 8.3, 4.2
H4 ~8.2 Doublet of doublets (dd) J ≈ 8.3, 1.7
H5 ~7.6 Doublet (d) J ≈ 8.1
H6 ~7.5 Triplet (t) J ≈ 7.7
H7 ~7.8 Doublet (d) J ≈ 7.3
-CH₂- ~5.0 Singlet (s) -

Note: Chemical shifts are predicted based on the parent quinoline structure and known substituent effects in CDCl₃. Multiplicity and J-values are typical for this spin system.

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing chemists to determine the total number of non-equivalent carbons. The chemical shift of each signal indicates the type of carbon (aliphatic, aromatic, carbonyl, etc.) and its electronic environment.

For this compound, ten signals are expected in the ¹³C NMR spectrum: nine for the quinoline ring carbons and one for the methylene carbon. The carbon of the -CH₂OH group is expected to resonate around δ 65 ppm. The nine aromatic carbons will appear in the δ 110-150 ppm range. The chemical shifts of the quinoline carbons are influenced by the electronegativity of the nitrogen atom and the position of the substituent. researchgate.net The carbons directly bonded to nitrogen (C2, C8a) and the substituted carbon (C8) show characteristic shifts.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 ~149
C3 ~121
C4 ~136
C4a ~129
C5 ~127
C6 ~128
C7 ~129
C8 ~137
C8a ~147

Note: Chemical shifts are predicted based on analysis of quinoline and its 8-substituted derivatives. researchgate.netchemicalbook.com

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected within a molecule, which is essential for unambiguous spectral assignment. researchgate.net

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show cross-peaks connecting H2 with H3, H3 with H4, H5 with H6, and H6 with H7. This allows for the assignment of protons within the two separate spin systems of the quinoline ring. A correlation between the -CH₂- and -OH protons might also be observed depending on the experimental conditions.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies direct, one-bond connections between protons and the carbons they are attached to. emerypharma.com An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton resonances to their corresponding carbon signals (e.g., H2 to C2, H5 to C5, and the -CH₂- protons to the -CH₂- carbon). This is the most reliable way to assign protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons and for linking different fragments of a molecule. emerypharma.com In this compound, key HMBC correlations would include:

The -CH₂- protons showing correlations to C7, C8, and C8a.

Proton H7 showing correlations to C5, C8, and C8a.

Proton H5 showing a correlation to C7 and C4a.

Proton H4 showing a correlation to C2 and C8a.

Together, these 2D NMR experiments provide a comprehensive map of the molecular structure, allowing for the complete and confident assignment of all ¹H and ¹³C NMR signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with extremely high accuracy, which allows for the unambiguous determination of a compound's elemental formula. umb.edu For this compound, with the molecular formula C₁₀H₉NO, the theoretical exact mass is calculated to be 159.068413911 Da. nih.gov Experimental analyses using techniques such as Electrospray Ionization (ESI-MS), a soft ionization method often coupled with HRMS, confirm this value. For instance, ESI-MS analysis shows an observed mass of 160.00 for the protonated molecule [M+H]⁺, which corresponds to the calculated mass of 159.06 for the neutral molecule. figshare.com This high degree of accuracy is crucial for confirming the identity of the compound and distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₁₀H₉NO nih.gov
Calculated Exact Mass 159.068413911 Da nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify individual components within a sample. nist.gov In the analysis of this compound, the sample is first vaporized and passed through a capillary column (such as a DB-5MS) using an inert carrier gas like helium. madison-proceedings.com The components separate based on their boiling points and interactions with the column's stationary phase before entering the mass spectrometer. madison-proceedings.com

The mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 159, which corresponds to the molecular weight of the compound. nih.gov Under electron ionization (EI), the molecule undergoes predictable fragmentation. The resulting fragmentation pattern provides a structural fingerprint. Key fragments include ions at m/z 131 and 130. nih.gov The fragmentation likely involves the loss of the hydroxymethyl group (-CH₂OH) and subsequent rearrangements or fragmentation of the quinoline ring system, which itself can produce characteristic ions at m/z 129 and 102. nih.govmadison-proceedings.com

Table 2: Key GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Relative Intensity Likely Fragment Identity Reference
159 High Molecular Ion [M]⁺ nih.gov
131 High [M-CO]⁺ or [M-H-CHO]⁺ nih.gov
130 High [M-CH₂OH]⁺ nih.gov
129 Characteristic Quinoline Cation madison-proceedings.com

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insight into the electronic structure and photophysical behavior of molecules by probing the transitions between electronic energy levels. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dictated by the electronic structure of its quinoline core. Quinoline and its derivatives typically exhibit absorption bands in the 280 to 510 nm range. researchgate.net

The spectrum is characterized by two main types of electronic transitions:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic quinoline ring system. For related quinoline compounds, these bands appear at shorter wavelengths, such as around 234 nm. researchgate.net

n → π* transitions: These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These transitions occur at longer wavelengths, for example, around 308 nm in similar structures. researchgate.net

The solvent environment can influence the position and intensity of these absorption bands. nih.gov

Table 3: Typical Electronic Transitions for this compound

Transition Type Approximate Wavelength Range (nm) Molar Absorptivity (ε) Involved Orbitals Reference
π → π* 230 - 280 High π bonding to π* antibonding researchgate.net

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. While the quinoline moiety itself has relatively low native fluorescence, its derivatives can be highly fluorescent. nih.gov The emission properties are intrinsically linked to the same electronic system responsible for UV-Vis absorption.

The fluorescence of this compound is expected to originate from the relaxation of an electron from the lowest excited singlet state (S₁) to the ground state (S₀). The presence of the hydroxymethyl group and its potential for hydrogen bonding, along with the choice of solvent, can significantly impact the fluorescence quantum yield (the efficiency of the fluorescence process) and the emission wavelength. nih.gov For example, studies on similar 8-hydroxyquinoline (B1678124) derivatives show that the formation of ester or ether linkages at the 8-position can either quench or enhance fluorescence. nih.gov This sensitivity makes quinoline derivatives valuable as fluorescent probes in various chemical and biological applications. nih.govrsc.org

Table 4: Expected Photophysical Properties of this compound

Property Description Influencing Factors Reference
Excitation Wavelength (λex) Corresponds to an absorption maximum (e.g., ~310 nm) Electronic structure researchgate.net
Emission Wavelength (λem) Occurs at a longer wavelength than λex (Stokes shift) Solvent polarity, substituents nih.gov
Quantum Yield (ΦF) Efficiency of converting absorbed photons to emitted photons Molecular rigidity, solvent, temperature nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact molecular conformation.

For this compound, a single-crystal X-ray diffraction analysis would elucidate several key structural features. It would confirm the planarity of the fused bicyclic quinoline ring system. Furthermore, it would establish the precise conformation of the C8-C-O-H dihedral angle of the hydroxymethyl substituent relative to the quinoline plane.

Crucially, this technique reveals the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. In the solid state, the hydroxyl group (-OH) of this compound is expected to act as a hydrogen bond donor, while the quinoline nitrogen atom can act as a hydrogen bond acceptor. This would lead to the formation of intermolecular hydrogen bonds (e.g., O-H···N), which direct the packing of the molecules into well-defined one-, two-, or three-dimensional networks. researchgate.net The study of crystal structures of related compounds, such as metal complexes of quinoline-8-olato, confirms the participation of the nitrogen and oxygen atoms in coordination and intermolecular interactions. rsc.org

Computational Chemistry and Theoretical Investigations of Quinolin 8 Ylmethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. These methods allow for the prediction of molecular geometries, energies, and various spectroscopic parameters.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For quinolin-8-ylmethanol, such calculations would likely be performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p). tandfonline.com The resulting optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the quinoline (B57606) ring system would be largely planar, with the methanolic substituent at the 8-position extending from this plane.

Studies on similar molecules, such as 8-hydroxyquinoline (B1678124), have shown that DFT methods can accurately reproduce experimentally determined structures. nih.govnih.gov For instance, a comparative study on 8-hydroxyquinoline and its succinate (B1194679) compound using the B3LYP/6-311G basis set demonstrated that the dihedral angles of 8-hydroxyquinoline vary between 0° and 180°, confirming its practical planarity. researchgate.net This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms in the aromatic rings. The introduction of the methanol (B129727) group at the 8-position in this compound would introduce a new set of geometric parameters, including the C-O bond length and the C-C-O bond angle, which would be accurately predicted by DFT.

Furthermore, these calculations provide the total electronic energy of the molecule, a critical parameter for assessing its stability. Thermodynamic properties such as enthalpy and Gibbs free energy of formation can also be derived from these calculations, often showing good agreement with experimental data where available. mdpi.com

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO would also be distributed over this aromatic system. The substituent at the 8-position can influence the energies of these orbitals. In a study of 8-hydroxyquinoline, the HOMO-LUMO energy gap was calculated to be approximately 4.52 eV using DFT. researchgate.net It is anticipated that the methanolic substituent in this compound would have a modest effect on this gap. The analysis of frontier molecular orbitals is critical for understanding intramolecular charge transfer processes, which are responsible for the non-linear optical properties of many quinoline derivatives. tandfonline.comarabjchem.org

The molecular electrostatic potential (MEP) surface, another output of these calculations, visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For quinoline derivatives, the nitrogen atom typically represents a region of negative potential, making it a likely site for electrophilic attack or coordination to metal ions.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters. For this compound, DFT calculations could be used to simulate its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

Theoretical calculations of NMR chemical shifts for related quinoline derivatives have shown good correlation with experimental data. nuph.edu.ua For instance, in a study of 3-substituted 2-methyl-quinolin-4(1H)-ones, the calculated and experimental ¹³C NMR chemical shifts for the C4 carbon were used to distinguish between tautomeric forms. nuph.edu.ua For this compound, similar calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule, aiding in the interpretation of experimental spectra.

Vibrational frequency calculations provide a theoretical IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending). DFT studies on 8-hydroxyquinoline and isoquinoline (B145761) have successfully assigned the vibrational bands observed in experimental IR and Raman spectra. nih.govnih.gov Such an analysis for this compound would allow for a detailed understanding of its molecular vibrations.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

MD simulations can model the behavior of this compound in various solvents, such as water or organic solvents. These simulations would reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time. The methanolic group, with its ability to act as a hydrogen bond donor and acceptor, would be expected to have significant interactions with polar solvents. The stability of different conformers of the methanolic group relative to the quinoline ring could be assessed by analyzing the simulation trajectory.

Quinoline derivatives are known to interact with a variety of biological targets. nih.govmdpi.com MD simulations are a key tool for studying the dynamics and stability of ligand-protein complexes. If this compound were to be investigated as a ligand for a specific protein, MD simulations could provide valuable insights.

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein.

Target Protein Identification and Binding Mode Analysis

While specific molecular docking studies solely focused on this compound are not extensively detailed in the public domain, research on structurally similar quinoline derivatives provides insights into potential protein targets and binding interactions. For instance, quinoline derivatives have been investigated as inhibitors of various enzymes and receptors.

One area of significant interest is in the development of antimicrobial and anticancer agents. For example, derivatives of quinoline have been docked against DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.net Molecular docking studies of certain quinoline derivatives have shown binding energies ranging from -6.0 to -7.33 kcal/mol with DNA gyrase. researchgate.net The binding interactions often involve hydrogen bonding and hydrophobic interactions with the amino acid residues in the active site of the enzyme.

In the context of antiviral research, quinoline analogues have been explored as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. eurjchem.com Although not this compound itself, these studies highlight the potential of the quinoline scaffold to interact with key viral proteins. For example, a study on a chloroquine (B1663885) analogue, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, demonstrated its potential as an agent against COVID-19 receptors through molecular docking. nih.gov

Furthermore, quinoline derivatives have been investigated as inhibitors of aldo-keto reductases (AKR), such as AKR1B1 and AKR1B10, which are implicated in cancer. plos.org Docking studies of quinine (B1679958) and quinidine (B1679956), which contain a quinoline methanol moiety as part of a larger structure, have revealed binding within the active sites of these enzymes. plos.org

The binding mode of quinoline derivatives typically involves the nitrogen atom of the quinoline ring acting as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The aromatic rings of the quinoline system often participate in π-π stacking and hydrophobic interactions with the protein's active site residues.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. gardp.orgnih.gov This process often begins with identifying a "hit" compound, which can then be optimized into a "lead" compound with improved potency and selectivity. Molecular docking plays a crucial role in SBDD by predicting how modifications to a molecule's structure will affect its binding to the target. gardp.org

For this compound, SBDD principles would involve modifying its structure to enhance its binding affinity and selectivity for a specific target protein. Based on the binding modes observed in related quinoline derivatives, several strategies could be employed:

Substitution on the Quinoline Ring: Introducing various substituents at different positions on the quinoline ring can modulate the electronic properties and steric interactions of the molecule. This can lead to improved hydrophobic or polar interactions with the target protein.

Modification of the Methanol Group: The hydroxyl group of the methanol moiety is a key interaction point. It can be modified to other functional groups, such as ethers or esters, to alter its hydrogen bonding capacity and pharmacokinetic properties.

Introduction of Additional Functional Groups: Adding other functional groups, like amines or halogens, can create new interaction points with the protein, potentially increasing binding affinity. For example, the anti-proliferative activity of some quinoline derivatives has been shown to be dependent on a secondary amine linked to the quinoline and a pyridine (B92270) ring. nih.gov

The goal of these modifications is to achieve a better "fit" within the binding pocket of the target protein, leading to a more stable complex and, consequently, higher biological activity. The process is iterative, involving cycles of design, synthesis, and biological testing, with computational modeling guiding each step. gardp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of molecules, to predict the activity of new, untested compounds.

For example, QSAR models have been developed for quinoline derivatives as P-glycoprotein inhibitors, which are important in overcoming multidrug resistance in cancer. nih.gov In one such study, a gradient boosting-based model achieved a high predictive quality using a single descriptor. nih.gov Another study on quinoline-amino-piperidine derivatives as Mycobacterium DNA-gyrase-B inhibitors developed 2D and 3D-QSAR models with good predictive capabilities. ijpsnonline.com

The development of a QSAR model for a series of this compound derivatives would involve:

Data Set Collection: A set of this compound analogues with their experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. ijpsnonline.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of newly designed this compound derivatives, thereby prioritizing the synthesis of the most promising compounds.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of drug candidates. nih.govslideshare.net These computational models predict properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity.

For this compound, various in silico tools can be used to predict its ADMET profile. While a comprehensive experimental ADMET study on this specific compound is not publicly available, predictions can be made based on its structure.

PropertyPredicted Value/ClassificationSignificance
Absorption
Caco-2 PermeabilityPredicted to have moderate to high permeability.Indicates good potential for oral absorption. plos.org
Human Intestinal Absorption (HIA)Likely to be well-absorbed.Suggests good bioavailability after oral administration.
Distribution
Volume of Distribution (VD)Predicted to be within the optimal range for drugs (e.g., 0.04-20 L/kg). plos.orgIndicates the extent of drug distribution in the body tissues.
Blood-Brain Barrier (BBB) PenetrationPredictions can vary based on the model used.Determines if the compound can reach the central nervous system.
Metabolism
Cytochrome P450 (CYP) InhibitionQuinoline derivatives are known to interact with CYP enzymes, particularly CYP2D6 and CYP3A4. wikipedia.orgwikipedia.orgPotential for drug-drug interactions.
Excretion
Renal ExcretionPredicted to be a potential route of elimination.Influences the dosing regimen.
Toxicity
Ames TestPredictions would assess mutagenic potential.An early indicator of potential carcinogenicity.
hERG InhibitionQuinoline-based drugs like quinidine are known hERG blockers. wikipedia.orgPotential for cardiotoxicity (QT prolongation).

Coordination Chemistry and Metal Complexation of Quinolin 8 Ylmethanol

Quinolin-8-ylmethanol as a Chelating Ligand

This compound possesses two potential donor atoms for metal coordination: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxymethyl group. This arrangement allows it to function as a bidentate chelating ligand, forming a stable five-membered ring upon complexation with a metal ion. The chelation is analogous to that of the extensively studied 8-hydroxyquinoline (B1678124) (oxine), which also forms stable complexes with a wide range of metal ions through its nitrogen and deprotonated hydroxyl oxygen atoms. scirp.orgresearchgate.net

The chelating nature of this compound involves the lone pair of electrons on the quinoline nitrogen and the lone pairs on the alcohol oxygen. Unlike 8-hydroxyquinoline, which typically loses a proton from its phenolic hydroxyl group to form a negatively charged bidentate ligand, this compound can coordinate as a neutral molecule or, under certain conditions, be deprotonated at the alcohol group to form an anionic ligand. This versatility influences the charge and properties of the resulting metal complexes. The stability of these chelate structures is enhanced by the formation of the five-membered ring, a common feature in coordination chemistry that leads to thermodynamically favored complexes.

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of metal complexes involving this compound is not as widely documented as for its 8-hydroxyquinoline analogue. However, its involvement in organometallic synthesis and catalysis provides insight into its coordinating behavior. For instance, this compound has been used as a starting material in the preparation of more complex molecules, such as in the synthesis of 6-bromo-2-(quinolin-8-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione, where it is reacted with other organic synthons. google.com

Research has demonstrated the interaction of this compound (also referred to as 8-quinolylmethanol) with transition metals, particularly palladium. In the context of catalysis, a Pd(II) complex has been shown to interact with 8-methylquinoline (B175542) substrates to produce 8-quinolylmethanol. researchgate.net While this is a product of the reaction, its formation points to the stability of its coordination to the metal center during the catalytic cycle. Specific studies focusing on the deliberate synthesis and isolation of a broad range of transition metal complexes with this compound as the primary ligand are limited in the available scientific literature.

The stoichiometry and geometry of metal complexes are dictated by the metal's coordination number, oxidation state, and the nature of the ligand. In the case of the palladium-catalyzed aerobic oxidation of 8-methylquinolines, palladium(II) acetate (B1210297) is used to generate the active catalyst in solution. researchgate.net The resulting active complexes, derived from 2,6-pyridinedicarboxylic acids, are believed to coordinate the substrate. The geometry of related palladium palladacycles suggests a square-planar environment around the Pd(II) center, which is typical for d⁸ metal ions. researchgate.net For hypothetical discrete complexes of this compound, one could expect stoichiometries such as 1:1 or 1:2 (metal:ligand), leading to various geometries like tetrahedral or octahedral, depending on the specific transition metal and reaction conditions.

However, the crystal structure of a related palladacycle, a catalyst used in the oxidation of 8-methylquinoline, has been determined. For the complex derived from 8-methyl-5-nitroquinoline, the palladium atom is in a distorted square-planar geometry. The key bond lengths and angles determined by X-ray diffraction for this related catalyst are presented below. researchgate.net

ParameterValue
Bond Lengths (Å)
Pd1–C102.022(2)
Pd1–N12.003(1)
Pd1–N22.085(1)
Pd1–O12.132(1)
Bond Angles (˚)
N1–Pd1–N2172.51(5)
O1–Pd1–C10176.45(6)
Table 1: Selected bond lengths and angles for a related palladacycle catalyst.

This data for a structurally similar system provides a model for how a quinoline-based ligand might coordinate to a palladium center.

Electrochemical Properties of this compound Metal Complexes

The electrochemical properties of metal complexes are crucial for applications in sensors, catalysis, and materials science. These properties are typically investigated using techniques like cyclic voltammetry to study the redox behavior of the metal center and the ligand. Despite the extensive electrochemical studies on complexes of other quinoline derivatives, there is a notable lack of specific research in the scientific literature concerning the electrochemical properties of transition metal complexes featuring this compound as a ligand.

Catalytic Applications of this compound Metal Complexes

The most clearly defined role for this compound in metal-mediated reactions is in the field of catalysis. Specifically, palladium(II) complexes have been shown to catalyze the homogeneous, regioselective aerobic oxidation of substituted 8-methylquinolines to the corresponding 8-quinolylmethyl acetates. researchgate.net In these reactions, 8-quinolylmethanol is observed as an intermediate or a co-product.

The reaction is typically carried out in a solution of acetic acid and acetic anhydride, using a palladium(II) source and a co-catalyst like a 2,6-pyridinedicarboxylic acid. The system demonstrates high yields for the acetate product. For example, the oxidation of 8-methylquinoline using a Pd(hpda)(DMF) catalyst resulted in the formation of 8-quinolylmethyl acetate (2a) and 8-quinolylmethanol (5a). researchgate.net

EntrySubstrateCatalystAdditiveTemp (°C)Time (h)Yield of Acetate (%)
18-MethylquinolinePd(OAc)₂pda802475
28-MethylquinolinePd(OAc)₂hpda802482
38-MethylquinolinePd(OAc)₂hdpa802488
45-Fluoro-8-methylquinolinePd(OAc)₂hdpa60587
Table 2: Catalytic aerobic oxidation of 8-methylquinoline derivatives. researchgate.net

The mechanism is believed to involve a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle where the C-H bond of the methyl group is activated by the palladium center. The formation of 8-quinolylmethanol as a product indicates that the palladium complex can mediate the oxidation of the methyl group to a hydroxymethyl group.

Role in Organic Transformations

Complexes of this compound and its derivatives have proven to be effective catalysts in a variety of organic reactions, facilitating the formation of new chemical bonds with high efficiency and selectivity. The quinoline moiety often acts as a directing group, bringing the metal center in close proximity to the substrate to enable specific bond activations.

One notable application is in the realm of C-H bond activation and functionalization. For instance, rhodium(I) complexes have been utilized in the direct arylvinylation of (quinolin-8-yl)methanone, a compound structurally similar to this compound. This reaction couples the methanone (B1245722) with arylaldehyde tosylhydrazones to form 3-aryl-1-(quinolin-8-yl)prop-2-en-1-one products in high yields. researchgate.net The proposed mechanism involves the coordination of the quinoline nitrogen to the rhodium center, followed by C-H activation and migratory insertion of a carbene intermediate. researchgate.net

Manganese complexes featuring quinoline-based ligands have also been investigated for their catalytic prowess in C-C and C-N bond formation reactions through a "borrowing hydrogen" or "hydrogen auto-transfer" strategy. beilstein-journals.org This methodology allows for the use of alcohols as alkylating agents, which are considered green and readily available reagents. For example, a manganese catalyst generated from a quinoline derivative has been successfully employed in the α-alkylation of ketones and 2-oxindoles with both primary and secondary alcohols, achieving good to excellent yields. beilstein-journals.org

Furthermore, quinoline derivatives have been instrumental in the development of catalysts for polymerization reactions. Potassium complexes of quinolin-8-olates, stabilized by crown ethers, have shown high catalytic activity in the ring-opening polymerization of lactide, a key process for producing biodegradable polyesters. These catalysts have demonstrated good control over the molecular weight of the resulting polymer.

The versatility of this compound and its analogues as ligands in organic transformations is further highlighted by their use in cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions have been successfully performed on ruthenium(II) complexes bearing 2,6-di(quinolin-8-yl)pyridine ligands, demonstrating the robustness of these complexes and the feasibility of late-stage functionalization. nih.gov

Table 1: Examples of Organic Transformations Catalyzed by this compound Derivative Complexes

Catalytic Reaction Metal Complex/Precursor Substrate 1 Substrate 2 Product Yield (%) Reference
Arylvinylation [Rh(PPh₃)₃Cl] with (quinolin-8-yl)methanone (Quinolin-8-yl)methanone N'-Arylidene-4-methylbenzenesulfonohydrazide 3-Aryl-1-(quinolin-8-yl)prop-2-en-1-one High researchgate.net
α-Alkylation of Ketones Mn complex with quinoline derivative Methyl aryl ketones Alcohols α-Alkylated ketones Up to 90 beilstein-journals.org
α-Alkylation of Oxindoles Mn complex with 8-quinoline 2-Oxindole Primary and secondary alcohols C-3-alkylated oxindoles 70-87 beilstein-journals.org
Suzuki-Miyaura Coupling Ruthenium(II) complex with 2,6-di(quinolin-8-yl)pyridine Complex-bound aryl bromide Boronic acid Biaryl-functionalized complex Up to 86 nih.gov
Sonogashira Coupling Ruthenium(II) complex with 2,6-di(quinolin-8-yl)pyridine Complex-bound aryl bromide Alkyne Alkynyl-functionalized complex ≥95 nih.gov

Photocatalysis Mediated by this compound Complexes

The photophysical properties of metal complexes containing this compound and its derivatives have opened up avenues for their use in photocatalysis. These complexes can absorb light energy and transfer it to other molecules to drive chemical reactions, offering a green and sustainable approach to synthesis.

A significant area of research has been the development of photocatalytic systems for hydrogen evolution from water. Platinum(II) complexes incorporating bis(quinolinyl) ligands have been synthesized and demonstrated to be active photocatalysts for hydrogen production. rsc.org Under optimized conditions, these complexes have achieved a turnover number (TON) of up to 1230, surpassing the performance of some conventionally used platinum-terpyridyl complexes. rsc.org The electronic properties of the quinoline ligand can be tuned to optimize the catalytic activity of the metal center. rsc.org

Ruthenium(II) complexes are also prominent in the field of photocatalysis. A ruthenium(II) complex with a tpphz (tetrapyridophenazine) ligand, which contains a pyrazine (B50134) moiety similar in electronic structure to quinoline, has been shown to photocatalytically produce hydrogen. rsc.org Upon photoirradiation in the presence of an electron donor, the complex is converted to a dihydropyrazine-containing species which is the active catalyst for hydrogen evolution. rsc.org Furthermore, modular assembly strategies have been developed for constructing ruthenium(II) photosensitizer triads based on 2,6-di(quinolin-8-yl)pyridine ligands, which are being investigated for their potential in light-driven energy and electron transfer processes. nih.gov

Beyond hydrogen evolution, quinoline-based photocatalysts are being explored for their utility in organic synthesis. For example, a manganese(I) complex with a hydroxy-functionalized naphthyridine N-oxide ligand, a quinoline analogue, has been employed for the visible-light-driven aerobic synthesis of quinolines from 2-aminobenzyl alcohols and ketones. ntu.edu.sg This reaction proceeds under ambient conditions and demonstrates a broad substrate scope. ntu.edu.sg The proposed mechanism involves the initial condensation of the amine and ketone, followed by the photocatalytic aerobic oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde, and subsequent cyclization to form the quinoline product. ntu.edu.sg

Table 2: Photocatalytic Applications of this compound Derivative Complexes

Photocatalytic Application Metal Complex Photosensitizer Sacrificial Agent Product Turnover Number (TON) Reference
Hydrogen Evolution Pt(II)-bis(quinolinyl) complex - - Hydrogen 1230 rsc.org
Hydrogen Evolution [Ru(tpphz)(bpy)₂]²⁺ Self-sensitized Electron donor Hydrogen - rsc.org
Quinoline Synthesis [Mn(L1H)(CO)₃Br] (L1H = hydroxy-functionalized naphthyridine N-oxide) Self-sensitized Ambient air (oxidant) Quinolines - ntu.edu.sg

Pharmacological and Biological Activities of Quinolin 8 Ylmethanol and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of quinolin-8-ylmethanol are part of the broader quinoline (B57606) class of compounds, which are known for their extensive antimicrobial properties. nih.gov Research has demonstrated that modifications to the quinoline structure can lead to potent agents for combating a variety of microbial infections. nih.govrsc.org

Antibacterial Efficacy Against Bacterial Strains

Quinoline derivatives have shown significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.gov Some derivatives have demonstrated potent activity against multidrug-resistant strains, highlighting their importance in the search for new antibiotics. nih.gov

Mechanisms of Bacterial Inhibition (e.g., DNA Gyrase and Topoisomerase IV Targeting)

A primary mechanism by which quinoline derivatives exert their antibacterial effects is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, repair, and recombination. nih.gov By targeting these enzymes, quinoline compounds can disrupt essential cellular processes, leading to bacterial cell death. nih.gov

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.

Topoisomerase IV: This enzyme plays a key role in the decatenation (unlinking) of newly replicated daughter chromosomes. nih.gov

The trapping of these enzymes on DNA by quinolone compounds is a key event in their antibacterial action. nih.gov This leads to a rapid and reversible inhibition of DNA synthesis and the cessation of cell growth. nih.gov At higher concentrations, this can result in double-strand DNA breaks, leading to cell death. nih.gov Some novel N-phenylpyrrolamide inhibitors of DNA gyrase have shown low nanomolar inhibitory concentrations against Escherichia coli DNA gyrase. rsc.org

Overcoming Antibiotic Resistance through this compound Derivatives

The emergence of antibiotic-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. nih.gov Quinoline derivatives have emerged as a promising avenue for the development of new antibacterial agents to combat this resistance. nih.gov

Some quinoline derivatives have displayed significant antibacterial activity against resistant strains. nih.gov For instance, certain derivatives have shown potent activity against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.govnih.gov One ciprofloxacin (B1669076) derivative, for example, exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against an MRSA strain. nih.gov Another series of quinoline derivatives showed a potent anti-MRSA agent with an MIC value of 1.5 µg/mL. nih.gov

Furthermore, some quinoline derivatives have been found to be effective in clearing biofilms established by MRSA, with some compounds showing better biofilm clearing activity than the standard drug nitroxoline (B368727). nih.gov The ability of these compounds to overcome existing resistance mechanisms and effectively target resistant pathogens underscores their potential as a new class of antibiotics. nih.gov

Antifungal Spectrum and Potency

Quinoline derivatives have demonstrated notable antifungal activity against a range of fungal pathogens, including those responsible for common and serious infections. nih.gov This includes activity against Candida species, which are a major cause of opportunistic fungal infections, and dermatophytes, which cause infections of the skin, hair, and nails. nih.gov

Studies have shown that modifications at various positions of the quinoline nucleus can result in compounds with selective and potent antifungal action. nih.gov For example, certain derivatives have shown selective anti-dermatophytic action, while others have been more effective against Candida strains. nih.gov Some 5,7-disubstituted quinoline derivatives have also demonstrated significant fungicidal activities. rsc.org

The antifungal efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. Some 2-chlorophenyl-substituted quinoline derivatives have shown an MIC of 12.5 μg/mL against Aspergillus clavatus, which was more effective than the standard antifungal drug Griseofulvin. rsc.org Other derivatives have also shown potent activity against various fungal species like Cochliobolus lunata and Pyricularia oryzae. rsc.org

Compound/DerivativeFungal StrainActivity (MIC/EC50)Reference
2-chlorophenyl-substituted quinolineAspergillus clavatus12.5 µg/mL rsc.org
4-bromophenyl-substituted quinolineAspergillus clavatus50 µg/mL rsc.org
Compound 5Dermatophyte strainsGM = 19.14 µg/mL nih.gov
Compound 2Candida spp.GM = 50 µg/mL nih.gov
Compound 3Candida spp.GM = 47.19 µg/mL nih.gov
5,7-dichloro- and 5,7-dibromo derivativesVarious fungiGreat fungicidal activities rsc.org
Derivative 55Cochliobolus lunata13.3 µg/mL rsc.org
Derivative 56Pyricularia oryzae50 mg/L rsc.org
Derivative 57Candida albicans MTCC 227100 µg/mL rsc.org

MIC: Minimum Inhibitory Concentration, EC50: Half maximal effective concentration, GM: Geometric Mean

Antiviral Activity, Including HIV

The quinoline scaffold has been identified as a promising framework for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). rsc.orgnih.gov The rapid mutation of viruses like HIV necessitates the continuous development of new drugs with novel mechanisms of action. rsc.org

Quinoline derivatives have been investigated for their ability to inhibit various stages of the viral life cycle. For instance, some derivatives have been reported to inhibit HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host genome. rsc.org One such derivative demonstrated antiviral potential with an IC50 of 0.37 μM. rsc.org Other styrylquinoline derivatives have also shown high activity against HIV-1 integrase. rsc.org

In addition to HIV, quinoline derivatives have shown activity against other viruses. For example, a quinoline compound emerged as a promising anti-HCV (Hepatitis C virus) agent with an EC50 of 3.1 μM. rsc.org Some quinoline derivatives have also been designed and screened as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV, with some compounds showing strong inhibitory activity. nih.gov

Compound/DerivativeVirusTarget/ActivityIC50/EC50Reference
Derivative 51HIV-1Integrase inhibitorIC50: 0.37 μM rsc.org
Styrylquinolines 59 and 60HIV-1Strand transfer inhibitorIC50: 0.3 μM rsc.org
Compound 50HCVAntiviralEC50: 3.1 μM rsc.org
Compound 6HIV-1 and HIV-2NNRTI- nih.gov

IC50: Half maximal inhibitory concentration, EC50: Half maximal effective concentration, NNRTI: Non-nucleoside reverse transcriptase inhibitor

Antitubercular Activity Studies

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health problem. rsc.org Quinoline derivatives have a long history of investigation for their antitubercular properties, with some showing potent activity against both replicating and non-replicating forms of the bacterium. nih.govrsc.org

8-Hydroxyquinoline (B1678124) derivatives, in particular, are known to inhibit the growth of M. tuberculosis. rsc.org Structure-activity relationship studies have shown that small substitutions at certain positions of the quinoline ring can lead to potent antitubercular activity, with some analogs exhibiting minimum inhibitory concentrations (MIC90) of less than 5 μM. researchgate.net

Several quinoline-based compounds have been synthesized and evaluated for their antitubercular potential, with some displaying 100% inhibition at a concentration of 6.25 μg/mL. rsc.org The commercially available drug bedaquiline, which contains a quinoline core, is used for the treatment of multidrug-resistant tuberculosis. nih.gov

Compound/DerivativeActivityConcentrationReference
8-Hydroxyquinoline 43Growth inhibitor of replicating and non-replicating M. tuberculosis- rsc.org
Quinoline-based compounds 47 and 48100% inhibition6.25 μg/mL rsc.org
8-Hydroxyquinoline analogsGood activity against M. tuberculosisMIC90 < 5 μM researchgate.net

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms

Anticancer and Antitumor Potentials of this compound and Its Derivatives

The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives showing a wide range of biological activities, including potent anticancer effects. researchgate.netresearchgate.net These compounds have demonstrated efficacy against various cancer cell lines, such as those for breast, colon, lung, and kidney cancer. researchgate.net The versatility of the quinoline structure allows for synthetic modifications that enhance its potential as an anticancer agent. researchgate.net The anticancer mechanisms of quinoline derivatives are diverse, encompassing the induction of programmed cell death (apoptosis), arrest of the cell cycle, and inhibition of tumor growth processes like angiogenesis and metastasis. researchgate.netresearchgate.netekb.eg

Cytotoxicity against Human Carcinoma Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. The introduction of different functional groups to the quinoline core has led to the development of compounds with potent in vitro activity.

For instance, a cytotoxicity-based screening of a large compound library identified quinolin-8-yl-nicotinamide, QN519, as a promising lead compound with potent activity against a panel of 12 cancer cell lines. nih.gov Subsequent optimization led to the creation of compound QN523, which exhibited IC₅₀ values of less than 1 μM and showed significant efficacy in a pancreatic cancer xenograft model. nih.gov

Similarly, 8-hydroxy-2-quinolinecarbaldehyde, a derivative of 8-hydroxyquinoline, has shown remarkable cytotoxicity against a range of human cancer cell lines. nih.govnih.gov It was particularly effective against the Hep3B hepatocellular carcinoma cell line. nih.govnih.gov In vivo studies further confirmed its antitumor activity, as it completely halted the growth of Hep3B tumor xenografts in nude mice. nih.govnih.gov

The complexation of quinoline derivatives with metal ions, such as platinum(II), has also been shown to enhance their cytotoxic potential. Two particular quinoline–platinum(II) complexes displayed significant antitumor activity against human osteosarcoma (MG-63) cells, with one of the complexes showing a much higher potency than the other. unlp.edu.ar

The table below summarizes the cytotoxic activity of various quinoline derivatives against several human carcinoma cell lines.

Compound/DerivativeCancer Cell Line(s)Activity (IC₅₀/MTS₅₀)Reference(s)
8-hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5-25 µg/mL nih.gov, nih.gov
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25±0.034 µg/mL nih.gov, nih.gov
Quinolin-8-yl-nicotinamide (QN523)Pancreatic Cancer Cells (e.g., MIA PaCa-2)< 1 µM nih.gov
5,7-dibromo-quinoline-8-acyloxy derivativeMCF-7, MDA-MB231Potent activity reported neuroquantology.com
5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)quinolin-4-yl)methanolVarious human cancer cell linesPotent tubulin polymerization inhibition neuroquantology.com
Quinoline–platinum(II) complex 1MG-63 (Osteosarcoma)46 µM unlp.edu.ar
Quinoline–platinum(II) complex 2MG-63 (Osteosarcoma)4 µM unlp.edu.ar
YS-7a (NSC23925 derivative)KB/VCR (Vincristine-resistant)Reverses multidrug resistance frontiersin.org
YS-7a (NSC23925 derivative)K562/ADR (Adriamycin-resistant)Reverses multidrug resistance frontiersin.org
4-(2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-(4H)-yl)benzenesulfonamideMCF-7Activity nearly same as doxorubicin (B1662922) neuroquantology.com
10-nitro-6-phenyl-6H-chromeno[4,3-b]quinolineA549, MCF-7, B16F10Decent anti-cancer activity neuroquantology.com

Molecular Mechanisms of Antiproliferative Action

The anticancer effects of this compound derivatives are not solely due to general cytotoxicity but are also a result of their interaction with specific molecular pathways that are crucial for cancer cell proliferation and survival.

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis and the modulation of the cell cycle. researchgate.netresearchgate.net Research has shown that these compounds can trigger programmed cell death and arrest the cell cycle at various phases, thereby preventing cancer cell proliferation. researchgate.net

For example, the cytotoxic effects of the quinolin-8-yl-nicotinamide derivative QN523 are believed to be linked to its ability to induce apoptosis and disrupt the cell cycle. nih.gov Similarly, Panulisib, a quinoline compound, has been found to cause cell cycle arrest and induce apoptosis. nih.gov Further investigation into a quinoline-platinum(II) complex revealed that it induces apoptosis in osteosarcoma cells by causing the dissipation of the mitochondrial membrane potential and the externalization of phosphatidylserine, which are key markers of apoptosis. unlp.edu.ar

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. d-nb.infofrontiersin.org Several quinoline derivatives have been identified as potent inhibitors of angiogenesis. researchgate.netresearchgate.net

Linomide, a quinoline-3-carboxamide, has demonstrated anti-angiogenic properties in vivo. nih.gov In studies using a skinfold chamber technique in mice, Linomide was shown to reduce capillary density at the tumor site and prolong the tumor volume doubling time, indicating that its antitumor activity is at least partly due to its anti-angiogenic effects. nih.gov Furthermore, Linomide significantly reduced the incidence of lung metastasis arising from Lewis lung cell carcinoma tumors. nih.gov

Other quinoline derivatives, such as Cabozantinib, have also been shown to suppress both metastasis and angiogenesis. nih.gov The antiangiogenic activity of another derivative, Panulisib, has also been reported. nih.gov These compounds often work by inhibiting key factors involved in angiogenesis, such as vascular endothelial growth factor (VEGF). nih.govfrontiersin.org

Quinoline derivatives have been found to interfere with several key signaling pathways that are often dysregulated in cancer.

NF-κB Pathway: The NF-κB transcription factor plays a crucial role in inflammation and cancer by regulating genes involved in cell survival and proliferation. mdpi.com A novel quinoline compound, designated Q3, has been identified as an inhibitor of the canonical NF-κB pathway. mdpi.com It is thought to act by interfering with the DNA-binding activity of the p65 subunit of NF-κB. mdpi.com Other quinoline derivatives have been developed as inhibitors of NF-κB inducing kinase (NIK), a key regulator of the non-classical NF-κB pathway. nih.gov

Tyrosine Kinases: Tyrosine kinases are a family of enzymes that are critical for many cellular processes, and their aberrant activation is a common feature of many cancers. nih.gov Several quinoline-based molecules have been developed to target these kinases. nih.gov For example, Cabozantinib is an inhibitor of both MET and VEGFR2 tyrosine kinases. nih.gov Another class of derivatives, the 4-anilinoquinoline-3-carbonitriles, have been designed as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov

Proteasomes: The ubiquitin-proteasome system is responsible for the degradation of many cellular proteins, and its inhibition can lead to the accumulation of tumor suppressor proteins and the induction of apoptosis. nih.gov While direct inhibition of the proteasome by this compound derivatives is not extensively documented, inhibitors of the proteasome are a known class of anticancer agents. google.com These inhibitors can also suppress the NF-κB pathway by preventing the degradation of its inhibitor, IκB. nih.gov

The 8-hydroxyquinoline scaffold, a core component of many active derivatives, is a potent metal chelator. unlp.edu.arresearchgate.net This ability to bind metal ions is believed to be a key aspect of the anticancer activity of these compounds, as the resulting metal complexes are often more pharmacologically effective than the free ligands. unlp.edu.ar

The chelation of metal ions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger cell death. unlp.edu.ar For instance, the quinoline derivative Nitroxoline has been shown to increase intracellular ROS levels, an effect that is enhanced by the presence of copper. researchgate.net Similarly, a quinoline-platinum(II) complex was found to induce ROS generation in osteosarcoma cells, leading to apoptosis. unlp.edu.ar

Researchers have also designed 8-hydroxyquinoline derivatives as "prochelators" that are activated by the high levels of ROS often found in cancer cells. nih.gov One such prodrug, HQ-NO-11, was found to potently inhibit the proliferation of many cancer cells, and its anticancer activity was demonstrated to be dependent on both its ability to chelate metal ions and to release nitric oxide (NO), another reactive species with known anticancer properties. nih.gov

Reversal of Multidrug Resistance (MDR) in Cancer Chemotherapy

A significant hurdle in the successful treatment of cancer is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing chemotherapeutic agents from the cancer cells and thereby reducing their intracellular concentration and efficacy.

Derivatives of this compound have shown considerable promise as MDR reversal agents, primarily by inhibiting the function of P-gp. These compounds can act as chemosensitizers, restoring the cytotoxic effects of conventional anticancer drugs in resistant cancer cell lines.

Several notable examples of this compound derivatives have been investigated for their MDR-reversing capabilities. For instance, MS-209 , a novel quinoline derivative, has demonstrated potent MDR reversal activity. tubitak.gov.tr In vitro studies have shown that MS-209 effectively reverses MDR in various cancer cell lines at micromolar concentrations. tubitak.gov.tr The mechanism of action involves direct interaction with P-glycoprotein, inhibiting its drug transport function. tubitak.gov.tr Furthermore, oral administration of MS-209 in combination with anticancer drugs has been shown to significantly increase the lifespan of mice bearing MDR tumor cells, without causing severe side effects. tubitak.gov.tr

Another significant compound is NSC23925 , chemically identified as (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol. smolecule.com This small molecule has been identified as an agent capable of reversing MDR in cancer cells. smolecule.com Studies on its isomers have revealed that specific stereochemistry is crucial for its activity, with one isomer demonstrating the most potent effect. smolecule.com This active isomer was found to reverse MDR in a variety of P-gp-expressing cancer cell lines, including ovarian, breast, colon, and uterine cancers, resensitizing them to drugs like paclitaxel (B517696) and doxorubicin. smolecule.com

Furthermore, compound 160a , a quinoline derivative synthesized from 2-methyl-8-quinolinol, has been shown to reverse the MDR phenotype in P-gp-overexpressing tumor cells. amegroups.org This compound was found to enhance the cytotoxic effects of doxorubicin in doxorubicin-resistant cancer cells. amegroups.org Mechanistic studies revealed that compound 160a increases the intracellular accumulation of doxorubicin, suggesting its role as a P-gp inhibitor. amegroups.org

The development of novel derivatives continues, with compounds like YS-7a , derived from NSC23925, showing even stronger inhibitory effects on P-gp than the positive control, verapamil. nih.gov YS-7a was found to suppress the transport function of P-gp by stimulating its ATPase activity in a dose-dependent manner, without affecting the expression level of the protein itself. nih.gov

These findings underscore the potential of this compound derivatives as valuable adjuvants in cancer chemotherapy, capable of overcoming the challenge of multidrug resistance and improving treatment outcomes.

Structure-Activity Relationship (SAR) Studies for Optimized Anticancer Profiles

The optimization of the anticancer and MDR-reversing properties of this compound derivatives heavily relies on understanding their structure-activity relationships (SAR). SAR studies investigate how the chemical structure of a molecule influences its biological activity, providing crucial insights for the rational design of more potent and selective compounds.

For quinoline derivatives acting as MDR reversal agents, several key structural features have been identified as critical for their activity. A comprehensive analysis of 24 newly synthesized quinoline derivatives revealed that the spatial arrangement of the molecule plays a significant role. nih.gov In highly active compounds, the presence of two aryl rings in the hydrophobic moiety that deviate from a common plane is a crucial feature. This conformation is believed to facilitate interaction with hydrogen bond donors of P-glycoprotein through π-hydrogen-π interactions. nih.gov

Furthermore, the presence of a quinoline nitrogen atom and a basic nitrogen atom in a side chain, such as in a piperazine (B1678402) ring, are major structural determinants for MDR-reversing activity. nih.gov The distance between the hydrophobic part of the molecule and the basic nitrogen atom is also a critical parameter, with a minimum distance of 5 Å being associated with high activity. nih.gov The quinoline ring itself appears to be a key pharmacophore, as its replacement with a naphthyl or phenyl ring has been shown to reduce the MDR-reversing activity. rsc.org

In the context of direct anticancer activity, modifications at various positions of the quinoline ring have been explored. For instance, substitution at the C-4 position with an aniline (B41778) group, at the C-6 position with aminoacrylamide substituents, a cyano group at the C-3 position, and alkoxy groups at the C-7 position have been shown to be important for optimal cytotoxic activity. mdpi.com

For 8-hydroxyquinoline derivatives, which are structurally related to this compound, the introduction of substituents at the C2 and C5 positions has been shown to increase their anticancer activity. nih.gov The replacement of a bromine atom with an 8-hydroxyquinoline moiety has been found to enhance anticancer activity against various cell lines. nih.gov Specifically, a methyl group at the C2′ position of the quinoline moiety in certain hybrids demonstrated the highest cytotoxicity. nih.gov

The following table summarizes some key SAR findings for quinoline derivatives:

Structural FeatureImpact on ActivityReference
Two non-coplanar aryl rings in hydrophobic moietyEnhances MDR reversal nih.gov
Quinoline nitrogen atomCrucial for MDR reversal nih.gov
Basic nitrogen in side chain (e.g., piperazine)Important for MDR reversal nih.gov
Distance between hydrophobic moiety and basic nitrogen (≥ 5 Å)Increases MDR reversal activity nih.gov
Quinoline ring systemEssential for MDR reversal rsc.org
Aniline group at C-4Important for optimal cytotoxicity mdpi.com
Aminoacrylamide at C-6Important for optimal cytotoxicity mdpi.com
Cyano group at C-3Important for optimal cytotoxicity mdpi.com
Alkoxy groups at C-7Important for optimal cytotoxicity mdpi.com
Substituents at C2 and C5 of 8-hydroxyquinolineIncreases anticancer activity nih.gov
Methyl group at C2' of certain quinoline hybridsEnhances cytotoxicity nih.gov

These SAR studies provide a roadmap for medicinal chemists to design and synthesize novel this compound derivatives with improved efficacy and selectivity as both direct anticancer agents and MDR modulators.

Anti-inflammatory Properties and Mechanisms

Chronic inflammation is a key pathological feature of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Quinoline derivatives have demonstrated significant anti-inflammatory potential, and research into the specific activities of this compound analogues is an emerging area. nih.govnih.gov

A study on a series of 8-quinolinesulfonamide derivatives, which are structurally related to this compound, revealed their potent anti-inflammatory effects. nih.gov One of the most active compounds, 3l , exhibited significant inhibitory activity against the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov The mechanism of action was found to involve the inhibition of the Toll-like receptor 4 (TLR4)/MD-2 complex, a key signaling pathway in the inflammatory response. nih.gov This compound was shown to disrupt the heterodimerization of TLR4/MD-2 and the homodimerization of TLR4, thereby blocking the downstream activation of the NF-κB and MAPK signaling pathways. nih.gov Furthermore, this compound demonstrated a significant therapeutic effect in a rat model of adjuvant-induced arthritis, a common model for chronic inflammation. nih.gov

Another study investigated the anti-inflammatory effect of a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), when loaded into soluble starch nanoparticles. nih.gov This formulation was tested against methotrexate-induced inflammation in an experimental model. The results showed that the treatment with NIQBD-loaded nanoparticles led to a significant reduction in inflammatory markers. nih.gov Histopathological examination of lung and liver tissues supported these findings, showing minimal inflammatory infiltration and congestion. nih.gov

These studies highlight the potential of this compound derivatives and related compounds as a promising class of anti-inflammatory agents, with mechanisms targeting key inflammatory signaling pathways.

Antioxidant Activity and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Quinoline derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. mdpi.commdpi.comjmaterenvironsci.com

A study on 2-substituted 8-propargyloxyquinoline derivatives, which are synthesized from 8-hydroxyquinolines, evaluated their in vitro antioxidant activities. tubitak.gov.tr The study assessed their DPPH radical scavenging activity, ferrous chelating activity, and reducing power. One of the synthesized compounds exhibited a maximum radical scavenging activity of 46.5% at a concentration of 500 µg/mL. tubitak.gov.tr Another derivative showed a significant ferrous chelating effect of 72.1% at the same concentration, indicating its ability to bind to metal ions that can catalyze oxidative reactions. tubitak.gov.tr

Another research effort focused on the synthesis and antioxidant evaluation of 2-chloroquinoline-3-carbaldehydes and their dioxolane derivatives. researchgate.net Several of these compounds demonstrated potent radical scavenging activity in the DPPH assay, with some exhibiting up to 92.96% scavenging activity. researchgate.net

The antioxidant potential of quinoline derivatives is often linked to their chemical structure. Phenolic compounds and aromatic rings bearing an N-H bond are known to be good antioxidants. jmaterenvironsci.com A systematic search for quinoline derivatives with antioxidant properties identified several promising candidates with significant free radical scavenging capabilities. mdpi.com Their enhanced efficiency compared to reference antioxidants like Trolox was attributed to both single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms. mdpi.com

The following table presents data on the antioxidant activity of some quinoline derivatives:

Compound TypeAssayActivityReference
2-Substituted 8-propargyloxyquinoline derivativeDPPH radical scavenging46.5% scavenging at 500 µg/mL tubitak.gov.tr
2-Substituted 8-propargyloxyquinoline derivativeFerrous chelating72.1% chelation at 500 µg/mL tubitak.gov.tr
2-Chloroquinoline-3-carbaldehyde derivativeDPPH radical scavenging92.96% scavenging researchgate.net
Various quinoline derivativesDPPH radical scavenging84.65% to 85.75% scavenging researchgate.net

These findings suggest that the quinoline scaffold, and by extension, derivatives of this compound, can be tailored to possess significant antioxidant and free radical scavenging properties, making them promising candidates for the development of therapies against oxidative stress-related diseases.

Antimalarial and Antiprotozoal Research

Quinoline-containing compounds have historically been at the forefront of antimalarial drug discovery, with quinine (B1679958) being one of the earliest and most well-known examples. rsc.org The quinoline scaffold remains a crucial pharmacophore in the development of new antimalarial and antiprotozoal agents.

Research into derivatives of quinolin-8-ol, a close structural relative of this compound, has yielded promising results. A study on 5-hydrazonomethyl-quinolin-8-ol and 5-pyrazol-3-yl-quinolin-8-ol derivatives demonstrated their potent antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Several of the 5-hydrazonomethyl-quinolin-8-ol derivatives exhibited IC50 values in the low micromolar range against both strains. nih.gov For example, compounds 15.2, 15.3, and 15.9 showed significant activity against both D6 and W2 strains. nih.gov Similarly, some of the 5-pyrazol-3-yl-quinolin-8-ol derivatives also displayed notable antimalarial effects. nih.gov

The following table summarizes the in vitro antimalarial activity of selected quinolin-8-ol derivatives against P. falciparum strains:

CompoundIC50 (µM) vs. D6 strainIC50 (µM) vs. W2 strainReference
15.21.841.86 nih.gov
15.31.831.40 nih.gov
15.41.561.19 nih.gov
15.71.491.71 nih.gov
15.91.451.16 nih.gov
16.32.232.91 nih.gov
16.52.163.60 nih.gov
16.202.122.66 nih.gov

Beyond malaria, quinoline derivatives have also been investigated for their broader antiprotozoal activities. A study on novel quinoline derivatives incorporating arylnitro and aminochalcone moieties revealed their efficacy against a panel of trypanosomatid parasites, including Trypanosoma brucei rhodesiense (the causative agent of sleeping sickness), Trypanosoma cruzi (the cause of Chagas disease), and Leishmania infantum. nih.gov Several of these compounds demonstrated submicromolar activity against T. b. rhodesiense with high selectivity over human cells. nih.gov

These findings highlight the continued importance of the quinoline scaffold in the search for new and effective treatments for parasitic diseases, suggesting that derivatives of this compound could also be explored for this purpose.

Neuroprotective and Antineurodegenerative Applications

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing global health challenge. The complex pathology of these diseases, which often involves protein misfolding, oxidative stress, and metal ion dyshomeostasis, necessitates the development of multi-target therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds with the potential to address several of these pathological hallmarks. nih.govresearchgate.netnih.gov

A systematic investigation of a large library of quinoline derivatives identified several candidates with potential neuroprotective effects. nih.govnih.gov These studies combined computational screening with experimental validation to assess properties such as bioavailability, toxicity, antioxidant capacity, and the ability to inhibit key enzymes involved in neurodegeneration, including acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govnih.gov The results indicated that certain quinoline derivatives could act as potent antioxidants and inhibitors of these enzymes, suggesting their potential as multifunctional agents for the treatment of Alzheimer's and Parkinson's diseases. nih.govnih.gov

Modulating Metal Homeostasis in Neurodegenerative Diseases

The dysregulation of metal ion homeostasis, particularly of copper, zinc, and iron, is a well-established factor in the pathology of several neurodegenerative diseases. nih.govrsc.org These metal ions can bind to amyloidogenic proteins, such as amyloid-beta (Aβ) in Alzheimer's disease, promoting their aggregation and the generation of toxic reactive oxygen species. Consequently, chelating agents that can modulate the concentration and distribution of these metal ions in the brain represent a promising therapeutic strategy.

8-Hydroxyquinoline, the parent compound of this compound, is a well-known metal chelator. nih.gov Its derivatives, such as clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), have been investigated in clinical trials for Alzheimer's disease. mdpi.com These compounds can form neutral complexes with copper(II) and zinc(II), which are able to cross the blood-brain barrier. nih.gov

More recent research has focused on developing novel quinoline-based chelators with improved properties. For instance, a series of multifunctional quinoline-triazole derivatives were designed to modulate Aβ peptide aggregation. researchgate.net While these compounds showed weak inhibition of Aβ aggregation in the absence of metal ions, they were able to modulate the copper-induced aggregation process. researchgate.net

Another study focused on selenium-containing clioquinol derivatives as multifunctional agents for Alzheimer's disease. researchgate.net One of the synthesized compounds, 8a , which contains a propynylselanyl group attached to the oxine moiety, demonstrated significant inhibition of copper(II)-induced Aβ aggregation and was also capable of disassembling pre-formed copper-induced Aβ aggregates. researchgate.net This compound also exhibited superior hydrogen peroxide scavenging and intracellular antioxidant activity compared to clioquinol. researchgate.net

The ability of this compound derivatives to chelate metal ions and thereby interfere with the pathological cascade of neurodegenerative diseases is a compelling area of research. By combining metal chelation with other beneficial properties such as antioxidant and anti-inflammatory activities, these compounds hold the potential to be developed into effective multi-target therapies for these devastating disorders.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound and its derivatives are attributed to a combination of mechanisms, primarily centered around their ability to modulate metal ion homeostasis and mitigate oxidative stress. These compounds, belonging to the broader class of 8-hydroxyquinolines, are recognized for their significant roles in counteracting the pathological processes underlying neurodegenerative diseases.

A key feature of these compounds is their capacity to chelate metal ions. The dysregulation of metal ions such as copper, zinc, and iron is a known factor in the pathology of neurodegenerative disorders, contributing to protein aggregation and the generation of reactive oxygen species (ROS). tandfonline.comfrontiersin.org The 8-hydroxyquinoline scaffold, a fundamental component of this compound, is a well-established metal chelating agent. nih.govmdpi.com This chelating ability allows these compounds to bind to excess metal ions, thereby preventing their participation in detrimental reactions that lead to neuronal damage. researchgate.netmdpi.com

Furthermore, the antioxidant properties of this compound and its derivatives play a crucial role in their neuroprotective capacity. mdpi.comnih.gov Oxidative stress, resulting from an imbalance between the production of ROS and the brain's antioxidant defenses, is a major contributor to neuronal cell death in various neurodegenerative conditions. unipr.it Quinoline derivatives have been shown to possess significant antioxidant activity, capable of scavenging free radicals and reducing oxidative damage. nih.govmdpi.com

Recent research has also pointed towards the involvement of these compounds in modulating specific signaling pathways related to neuroinflammation and cell survival. While direct evidence for this compound is still emerging, studies on related quinoline derivatives suggest that they can influence inflammatory responses and pathways that govern neuronal apoptosis. tandfonline.commdpi.com

The following subsections will delve into the detailed research findings concerning these primary mechanisms of neuroprotection.

Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is a cornerstone of their neuroprotective effects. This activity is largely attributed to their chemical structure, which enables them to neutralize harmful reactive oxygen species (ROS). nih.gov Theoretical studies have predicted the antioxidant efficiency of quinoline derivatives based on parameters like ionization potential and bond dissociation energies, which are related to the transfer of hydrogen atoms and single electrons to scavenge radicals. mdpi.comnih.gov These studies suggest that many quinoline derivatives are more efficient antioxidants than Trolox, a commonly used antioxidant standard. nih.gov

In preclinical studies, various quinoline derivatives have demonstrated potent antioxidant effects. For instance, novel quinoline-O-carbamate derivatives have been shown to possess antioxidant activity in addition to other neuroprotective functions. tandfonline.com Similarly, the design of new 8-quinoline-N-substituted derivatives incorporating natural antioxidants has highlighted the potential of this chemical class to combat oxidative stress. mdpi.com Research on quinolylnitrones, which are derivatives of quinoline, has also revealed their power as antioxidant molecules that can reduce oxidative stress in models of cerebral ischemia. epa.gov

A study on a novel multifunctional compound, designated "ML," which includes an (8-aminoquinolin-2-yl)methanol (B15493589) moiety, highlighted its ability to regulate the formation of free radicals. nih.gov This provides an indirect but strong indication of the antioxidant potential of the this compound structure itself. The antioxidant mechanisms of these compounds are believed to contribute significantly to their ability to protect neurons from the damage induced by oxidative stress, a common feature in neurodegenerative diseases. unipr.it

Metal Chelation

The ability of this compound and its derivatives to chelate metal ions is a primary mechanism underlying their neuroprotective properties. nih.govmdpi.com An imbalance in the homeostasis of metal ions, particularly copper, zinc, and iron, is a hallmark of several neurodegenerative diseases, where these metals can promote the aggregation of proteins like amyloid-beta and generate neurotoxic reactive oxygen species. tandfonline.comfrontiersin.orgmdpi.com

The 8-hydroxyquinoline scaffold, which is inherent to this compound, functions as a potent bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. nih.gov This action helps to restore metal balance and prevent the toxic cascade initiated by dysregulated metal ions. nih.gov

A significant piece of evidence comes from the rational design of a multifunctional molecule, "ML," which incorporates (8-aminoquinolin-2-yl)methanol as a key structural element for metal chelation. nih.gov This study demonstrated that the inclusion of this quinoline-based moiety was crucial for the molecule's ability to interact with and modulate the effects of metal-bound amyloid-beta species. nih.gov The comparison of ML's activity to its individual components underscored the importance of the quinoline structure in achieving effective metal chelation. nih.gov

Furthermore, numerous studies on 8-hydroxyquinoline derivatives, such as clioquinol and PBT2, have established their roles as metal chelators in the context of neurodegeneration. tandfonline.com These compounds have been shown to inhibit metal-induced protein aggregation and reduce oxidative damage by sequestering excess metal ions. tandfonline.comresearchgate.net The development of bifunctional iron chelators based on the 8-hydroxyquinoline structure further supports the therapeutic potential of this chemical class in neuroprotective strategies. nih.gov

The table below summarizes key findings from studies on the metal chelating properties of this compound and related derivatives.

Compound/Derivative ClassKey FindingsReference
(8-aminoquinolin-2-yl)methanol moiety in a multifunctional ligand ("ML")Acts as a structural component for metal chelation, targeting metal-bound amyloid-beta species. nih.gov
8-Hydroxyquinolines (general class)Potent metal chelators that can restore metal homeostasis and are being developed as agents for neurodegenerative diseases. nih.govmdpi.com
Clioquinol and PBT2 (8-hydroxyquinoline derivatives)Investigated in clinical trials for their neuroprotective effects, which are partly attributed to their metal chelating properties. tandfonline.com
Bifunctional iron chelators with an 8-hydroxyquinoline moietyDesigned to sequester free iron and prevent oxidative stress. nih.gov
N²,N⁶-di(quinolin-8-yl)pyridine-2,6-dicarboxamideA quinoline-based metal chelator that showed significant neuroprotection against amyloid-beta and H₂O₂-induced toxicity. researchgate.net

Anti-inflammatory Effects

While the antioxidant and metal-chelating properties of this compound and its derivatives are well-documented, emerging evidence suggests that their neuroprotective actions also involve the modulation of inflammatory pathways. Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases, contributing to neuronal damage and disease progression. nih.govfrontiersin.org

Studies on various quinoline derivatives have indicated their potential to exert anti-inflammatory effects. For example, certain novel quinoline-O-carbamate derivatives have been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory molecules such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and nitric oxide (NO). tandfonline.com This suggests that compounds based on the quinoline scaffold can interfere with the inflammatory cascade that is detrimental to neuronal survival.

Although direct studies on the anti-inflammatory mechanisms of this compound are limited, the broader class of 8-hydroxyquinolines has been noted for its anti-inflammatory activities. nih.gov The ability to modulate inflammatory responses is considered a valuable attribute for neuroprotective agents, as it can help to create a more favorable environment for neuronal survival and function. The anti-inflammatory effects of these compounds may be linked to their antioxidant properties, as oxidative stress is a known trigger for inflammatory signaling in the brain. mdpi.com

The table below presents findings on the anti-inflammatory potential of related quinoline compounds.

Compound/Derivative ClassObserved Anti-inflammatory EffectReference
Novel quinoline-O-carbamate derivativesDecreased the production of IL-6, IL-1β, and NO. tandfonline.com
8-Hydroxyquinolines (general class)Noted for possessing anti-inflammatory activities in addition to other medicinal properties. nih.gov
Xanthene derivatives incorporating a quinoline structureInvestigated for in vitro anti-inflammatory activity. researchgate.net

Modulation of Signaling Pathways

The neuroprotective effects of this compound and its derivatives may also be mediated through the modulation of various intracellular signaling pathways that are crucial for neuronal survival and function. While research specifically targeting this compound is still in its early stages, studies on related quinoline compounds provide insights into the potential pathways involved.

One of the key areas of investigation is the ability of these compounds to interfere with pathways leading to apoptosis, or programmed cell death. For instance, the neuroprotective effects of some quinoline derivatives have been linked to the regulation of pro-apoptotic and anti-apoptotic genes. researchgate.net

Furthermore, signaling pathways related to the cellular stress response and survival, such as those involving MAP kinases (MAPK) and Akt, are potential targets for quinoline-based compounds. frontiersin.orgmdpi.com The activation of survival pathways like the PI3K/Akt pathway is known to be neuroprotective, and compounds that can promote this signaling are of significant therapeutic interest. mdpi.com

Research on other neuroprotective compounds has highlighted the importance of pathways such as the BDNF-TrkB-CREB pathway, which is involved in synaptic plasticity and neuronal survival. mdpi.com While not yet directly demonstrated for this compound, the multifunctional nature of quinoline derivatives suggests that they could influence such complex signaling networks. nih.gov The ability to modulate these pathways, in addition to their antioxidant and metal-chelating activities, would provide a multi-pronged approach to neuroprotection.

The table below summarizes the modulation of signaling pathways by related compounds, suggesting potential mechanisms for this compound.

Signaling PathwayModulating Compound Class/ExamplePotential EffectReference
Wnt signaling pathwayWnt5a antagonist in a quinolinic acid-induced excitotoxicity modelRegulation of cell survival and death genes. researchgate.net
MAP Kinase (ERK)Wnt5a antagonist in a quinolinic acid-induced excitotoxicity modelIncreased immunoreactivity, suggesting a role in neuroprotection. researchgate.net
PI3K/Akt pathwayNatural products with neuroprotective effectsActivation of this pathway is a known mechanism for promoting neuronal survival. mdpi.com
Monoamine Oxidase (MAO) inhibition8-HydroxyquinolinesInhibition of MAO-B confers neuroprotective benefits by reducing oxidative stress. nih.gov

Applications of Quinolin 8 Ylmethanol in Materials Science and Beyond

Organic Synthesis Reagent and Building Block for Complex Molecules

Quinolin-8-ylmethanol serves as a fundamental building block in organic synthesis, a process of constructing complex organic molecules from simpler ones. cymitquimica.comcymitquimica.com Its utility stems from the reactivity of both the quinoline (B57606) ring and the hydroxymethyl group. The quinoline moiety, an aromatic heterocycle, can undergo various substitution reactions, while the hydroxymethyl group can be oxidized or otherwise modified to introduce new functional groups.

A key application of this compound is in the synthesis of more intricate molecules. For instance, it can be a precursor for producing derivatives like (6-Bromoquinolin-8-yl)methanol and (6-Fluoroquinolin-8-yl)methanol, which are themselves valuable intermediates in chemical research and drug discovery. cymitquimica.comcymitquimica.com The synthesis of such derivatives often involves multi-step reactions, highlighting the importance of this compound as a starting material. The Skraup synthesis, a classic method for producing quinolines, involves the reaction of aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). orgsyn.org While this method is effective, the use of pre-functionalized building blocks like this compound can offer more direct and controlled synthetic routes to specific quinoline derivatives.

The table below provides examples of complex molecules synthesized using this compound derivatives as building blocks.

DerivativeResulting Complex MoleculeSynthetic Utility
(6-Bromoquinolin-8-yl)methanolVarious substituted quinolinesIntroduces a bromine atom for further cross-coupling reactions.
(7-Fluoroquinolin-8-yl)methanolFluorinated quinoline analogsIncorporates fluorine to modify electronic properties and bioavailability.
(8-Methoxy-quinolin-5-yl)-methanolMethoxy-substituted quinolinesAdds a methoxy (B1213986) group which can influence biological activity. scbt.com

Role in Fluorescent Probe Development for Biological Imaging and Sensing

The inherent fluorescence properties of the quinoline scaffold make this compound and its derivatives excellent candidates for the development of fluorescent probes. crimsonpublishers.comcrimsonpublishers.com These probes are instrumental in bioimaging, a non-invasive technique used to visualize biological processes at the molecular level. crimsonpublishers.comcrimsonpublishers.com Quinoline-based probes are particularly valued for their photophysical properties, which can be fine-tuned by modifying the substituents on the quinoline ring. crimsonpublishers.comarabjchem.org

These fluorescent probes often work on principles like Photo-Induced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Chelation-Enhanced Fluorescence (CHEF). crimsonpublishers.com For example, a probe might be designed to be non-fluorescent initially but "turn on" with bright fluorescence upon binding to a specific target molecule, such as a metal ion or a biomolecule. crimsonpublishers.comresearchgate.net This "off-on" response allows for the sensitive and selective detection of the target. crimsonpublishers.com

Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are commonly used as fluorogenic chelators for metal ions like Zn2+. nih.gov The development of these probes is an active area of research, with a focus on improving water solubility and cell membrane permeability for in-vivo applications. nih.gov

The following table summarizes the characteristics of some quinoline-based fluorescent probes.

Probe TypeTarget AnalyteSensing MechanismApplication
Two-photon fluorescent probeIntracellular viscosityOff-on responseImaging in HeLa cells and zebrafish crimsonpublishers.com
Naphthalimide appended isoquinoline (B145761) Schiff baseAl3+"Turn-on" fluorescence (PET and CHEF)Detection in living cells crimsonpublishers.com
8-hydroxyquinoline-based Schiff basesZn2+Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT)Detection in environmental and biological systems arabjchem.org
Coumarin-quinoline-julolidine skeletonLysosomesNear-infrared FRETDifferentiating normal and cancer cells crimsonpublishers.com

Applications in Organic Light-Emitting Diodes (OLEDs) and Molecular Electronics

Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline like tris(8-hydroxyquinolinato)aluminum (Alq3), are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). researchgate.netibm.comwikipedia.org OLEDs are a type of light-emitting diode where the emissive electroluminescent layer is a film of organic compounds. This compound can serve as a precursor for ligands used in these metal complexes.

The luminescence properties of these quinoline-based materials can be tuned by altering the substituents on the quinoline ring. wikipedia.org For instance, the introduction of different groups can shift the emission wavelength, leading to different colors of light. The aluminum complex of 8-hydroxyquinoline is a common component in OLEDs, and its derivatives are actively researched to improve device efficiency and stability. wikipedia.orguconn.edu

Recent research has explored the use of newly synthesized bis(8-hydroxyquinoline) zinc with a styryl fragment (ZnStq_R) in OLEDs, which have shown strong yellow electroluminescent emissions. mdpi.com Furthermore, quinoline-based materials exhibiting thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) are being developed for efficient non-doped OLEDs. rsc.org

Key properties of quinoline-based materials in OLEDs are presented in the table below.

MaterialRole in OLEDKey Property
Tris(8-hydroxyquinolinato)aluminum (Alq3)Emitting and electron transport layerGood stability and luminescence uconn.edu
8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ)Blue emitting and electron transport materialImproved hydrolytic stability, bright blue emission uconn.edu
Bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_R)Active layerStrong yellow electroluminescence mdpi.com
Quinoline-based TADF moleculesEmitters in non-doped OLEDsAggregation-induced emission (AIE) properties rsc.org

Integration into Functional Polymers and Metal-Organic Frameworks (MOFs)

The versatility of this compound extends to the field of materials science, where it can be incorporated into functional polymers and Metal-Organic Frameworks (MOFs). Functional polymers are macromolecules that possess specific chemical or physical properties, while MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands.

This compound can be used as a monomer or a functionalizing agent in the synthesis of polymers. For example, polymers containing quinoline moieties can exhibit interesting electronic or optical properties. Surface-initiated atom transfer radical polymerization (SI-ATRP) is a technique that can be used to graft polymer brushes from surfaces, and quinoline-containing monomers could potentially be used in such processes. researchgate.net

In the context of MOFs, the quinoline structure can act as a ligand that coordinates with metal ions to form the framework. The properties of the resulting MOF, such as its porosity and catalytic activity, can be tailored by the choice of the organic ligand. Zirconium-based MOFs, for instance, have shown promise in detoxifying chemical warfare agents. nih.gov While direct use of this compound in widely known MOFs is not extensively documented in the provided results, its derivatives with appropriate functional groups for coordination are potential candidates for creating novel MOFs with specific functionalities.

The table below outlines the potential roles of this compound in these advanced materials.

Material TypeRole of this compoundPotential Application
Functional PolymersMonomer or functionalizing agentDevelopment of materials with specific electronic or optical properties.
Metal-Organic Frameworks (MOFs)Precursor to organic ligandsCreation of porous materials for catalysis, sensing, or gas storage.

Future Directions and Translational Perspectives for Quinolin 8 Ylmethanol Research

Rational Design and Synthesis of Advanced Quinolin-8-ylmethanol Derivatives

The development of new this compound derivatives is increasingly guided by rational design strategies, moving beyond traditional screening methods to a more targeted approach. This involves a deep understanding of structure-activity relationships (SAR) to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Computer-aided drug design (CADD) is a central pillar of this modern approach. nih.gov Techniques such as molecular docking and machine learning are used to predict the interaction of designed molecules with their biological targets. nih.gov For instance, researchers have utilized CADD to optimize 8-hydroxyquinoline (B1678124) derivatives as inhibitors of specific proteins like bromodomain-containing protein 4 (BRD4), which is implicated in cancer. nih.gov This involves creating virtual libraries of compounds and scoring their potential activity and physicochemical properties before undertaking their actual synthesis, saving significant time and resources. nih.gov

Another key strategy is molecular hybridization, which involves combining the this compound pharmacophore with other known active moieties to create hybrid compounds with potentially synergistic or multi-target activities. acs.orgcore.ac.uk This approach has been used to develop multi-target-directed ligands for complex diseases like Alzheimer's, by integrating structural elements for metal chelation, control of amyloid-β aggregation, and antioxidant activity into a single molecule. acs.org

Synthesis strategies are also evolving to become more efficient and versatile. Modern synthetic protocols focus on developing convenient, multi-step reactions or one-pot syntheses to generate libraries of derivatives. core.ac.ukresearchgate.net These methods allow for the systematic modification of the quinoline (B57606) core, such as introducing various substituents at different positions to fine-tune the biological activity. researchgate.net For example, introducing substituents at the C-5 and C-7 positions of the related 8-hydroxyquinoline scaffold has been identified as an attractive way to develop more potent drugs. researchgate.net

Table 1: Strategies in Rational Design and Synthesis

Design Strategy Description Example Application
Computer-Aided Drug Design (CADD) Utilizes computational methods to model and predict drug-target interactions and optimize molecular properties. Designing selective BRD4 inhibitors based on the 8-hydroxyquinoline scaffold. nih.gov
Molecular Hybridization Combines two or more pharmacophores into a single molecule to achieve multi-target activity or enhanced efficacy. Creating flurbiprofen-clioquinol hybrids for Alzheimer's disease treatment. acs.org
Structure-Activity Relationship (SAR) Studies Investigates how chemical structure relates to biological activity to guide the design of more potent and selective compounds. Exploring modifications around the nitroxoline (B368727) scaffold to improve cellular activity. nih.gov

| Advanced Synthetic Protocols | Development of efficient, high-yield synthetic routes, including multi-component and one-pot reactions, to create diverse derivatives. | A convenient protocol for preparing N-((2-(piperazin-1-yl) quinolin-3-yl)methyl)aniline derivatives. core.ac.uk |

Nanotechnology-Based Delivery Systems for this compound Compounds

A significant hurdle in the therapeutic application of many promising compounds, including quinoline derivatives, is their suboptimal physicochemical properties, such as poor solubility or bioavailability. researchgate.net Nanotechnology offers innovative solutions to overcome these challenges by encapsulating active compounds in nano-sized carriers, enhancing their delivery to target sites while minimizing off-target effects. mdpi.comsciresjournals.com

Various nanocarriers are being explored for drug delivery, including liposomes, polymeric nanoparticles, dendrimers, and carbon dots. mdpi.comsciresjournals.comresearchgate.net These systems can encapsulate hydrophobic drugs like many quinoline derivatives, improving their solubility and protecting them from premature degradation in the body. sciresjournals.com The surface of these nanoparticles can be modified with specific ligands (like antibodies or folates) for active targeting, directing the drug specifically to cancer cells or other diseased tissues. mdpi.com This targeted approach can significantly increase the therapeutic index of a drug, boosting its efficacy while reducing systemic toxicity. sciresjournals.comdoi.org

For quinoline-based compounds, nanotechnology-based systems are being designed to enable controlled and targeted release. researchgate.net For example, a photoresponsive nano drug delivery system has been constructed using a quinoline-based phototrigger and fluorescent carbon dots. researchgate.net This system allows for the drug to be released in a specific location upon light irradiation, offering a high degree of spatial and temporal control over drug delivery. Other systems are designed to be responsive to the specific microenvironment of a tumor, such as lower pH or the presence of certain enzymes, triggering drug release only at the desired site of action. doi.org

Table 2: Nanotechnology-Based Delivery Platforms

Nanocarrier Type Description Potential Advantage for this compound
Liposomes Spherical vesicles composed of a lipid bilayer. Can encapsulate both hydrophilic and hydrophobic drugs. Enhanced solubility, protection from degradation, potential for surface modification for targeting. nih.gov
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers. Controlled and sustained release of the encapsulated drug, improved stability. mdpi.comsciresjournals.com
Carbon Dots Small carbon nanoparticles with fluorescent properties. Can be used for simultaneous imaging (theranostics) and as part of a photo-responsive delivery system. researchgate.net

| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | Effective for solubilizing poorly water-soluble drugs. nih.gov |

Preclinical and Clinical Development Prospects

The ultimate goal of this compound research is the development of new medicines. This requires a rigorous pipeline of preclinical and clinical evaluation to establish safety and efficacy. ntsad.org

Compounds that demonstrate a strong safety and efficacy profile in preclinical studies may advance to clinical trials in humans. rhythmtx.com Clinical development is typically conducted in three phases:

Phase 1: The primary goal is to determine the treatment's safety, identify side effects, and establish a safe dosage range in a small group of volunteers. ntsad.orgnih.gov

Phase 2: The drug is given to a larger group of patients to further evaluate its safety and assess its effectiveness. ntsad.org

Phase 3: The treatment is tested in a large patient population to confirm its effectiveness, monitor side effects, compare it to standard treatments, and collect information that will allow it to be used safely. ntsad.org

While no compounds based on the specific this compound structure are currently in late-stage clinical trials, numerous quinoline derivatives are under investigation for various diseases, particularly cancer and infectious diseases like malaria. researchgate.netsmolecule.comwikipedia.org The insights gained from the preclinical and clinical development of these related compounds, such as the anti-tuberculosis drug bedaquiline, provide a valuable roadmap for the future development of advanced this compound derivatives. mdpi.com

Interdisciplinary Research Collaborations for Enhanced Impact

The complexity of modern drug discovery and development necessitates a highly collaborative, interdisciplinary approach. The journey of a this compound derivative from a laboratory concept to a clinical candidate requires the combined expertise of scientists from numerous fields.

Chemistry and Computational Science: Synthetic and medicinal chemists work alongside computational scientists to design and create new molecules with desired properties, as seen in the use of CADD for optimizing lead compounds. nih.gov

Biology and Pharmacology: Biologists and pharmacologists are essential for evaluating the biological activity of new compounds, elucidating their mechanisms of action, and conducting preclinical studies in relevant disease models. nih.govrsc.org

Materials Science and Nanotechnology: Collaborations with materials scientists are crucial for developing the innovative nanotechnology-based delivery systems needed to improve the therapeutic potential of these compounds. researchgate.netdoi.org

Academia and Industry: Partnerships between academic research institutions and pharmaceutical companies are vital for translating basic scientific discoveries into new drugs. ethz.ch Academia often drives early-stage discovery and innovation, while industry provides the resources and expertise needed for large-scale synthesis, preclinical toxicology, and expensive clinical trials. ethz.ch

Such interdisciplinary collaborations create a synergistic environment where challenges can be addressed from multiple perspectives, accelerating the pace of research and increasing the likelihood of successful translation of this compound-based compounds into effective therapies for a range of diseases. uoa.gr

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Quinolin-8-ylmethanol, and how can reaction parameters (e.g., solvent, catalyst) be optimized to enhance yield?

  • Methodological Answer : Common synthetic approaches include Skraup synthesis for quinoline scaffolds and subsequent functionalization via nucleophilic substitution or reduction. For example, Nakano & Imai (1997) demonstrated the synthesis of 5-substituted quinolin-8-ols using controlled temperature and solvent systems (methanol or ethanol) to achieve yields >75% . Optimization involves varying catalysts (e.g., Pd/C for hydrogenation), reaction time, and stoichiometric ratios. Parallel purification via recrystallization (e.g., using methanol/water mixtures) is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Analyze electronic transitions in methanol solutions (50 µM). For Quinolin-8-yl derivatives, λmax typically ranges 250–350 nm, with shifts indicating substituent effects (e.g., 8-hydroxyquinoline vs. esterified derivatives) .

  • IR Spectroscopy : Key bands include O–H stretching (3200–3600 cm⁻¹ for hydroxyl groups) and C–O vibrations (1050–1250 cm⁻¹ for methoxy/ester groups) .

  • NMR : <sup>1</sup>H NMR signals for the methine proton (quinolin-8-yl CH) appear at δ 4.5–5.0 ppm, while aromatic protons show splitting patterns dependent on substitution .

    Technique Key Features Example Data
    UV-Visλmax = 320 nm (quinolin-8-yl 4-chlorobenzoate in methanol) Table 4 in
    IRO–H stretch at 3450 cm⁻¹; C=O at 1680 cm⁻¹ NIST Chemistry WebBook

Q. How does the stability of this compound vary under different storage conditions (pH, temperature, light exposure)?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • pH gradients (e.g., 1–14) to assess hydrolysis susceptibility.
  • Thermal stress (40–60°C) with periodic sampling for HPLC purity analysis.
  • Light exposure (UV/vis lamps) to detect photodegradation products via LC-MS.
    Document degradation pathways (e.g., ester cleavage or oxidation) and recommend storage in amber vials at 4°C under inert atmosphere .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound derivatives?

  • Methodological Answer : Use Gaussian or ORCA software to:

  • Model frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions.
  • Calculate bond dissociation energies (BDEs) for hydroxyl or methoxy groups to assess antioxidant potential.
  • Simulate UV-Vis spectra (TD-DFT) and compare with experimental data to validate computational models .

Q. What mechanistic insights explain the contradictory biological activities (e.g., antitumor vs. cytotoxic effects) reported for this compound derivatives?

  • Methodological Answer :

  • Perform structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., electron-withdrawing vs. donating groups).
  • Use in vitro assays (MTT, apoptosis markers) to correlate activity with structural features.
  • Analyze discrepancies in literature by comparing cell lines, dosage regimes, and assay protocols. For example, ester derivatives may exhibit enhanced membrane permeability over hydroxylated analogs .

Q. What strategies resolve contradictions in reported coordination chemistry data (e.g., metal-binding affinities) of this compound?

  • Methodological Answer :

  • Standardize titration conditions (pH, ionic strength) using chelometric titrations with EDTA or competitive ligands.
  • Employ isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and stoichiometry.
  • Cross-validate with X-ray crystallography (e.g., Cu(II) complexes in ) to confirm coordination modes .

Q. How can researchers design this compound-based fluorescent probes for zinc detection, and what validation steps are essential?

  • Methodological Answer :

  • Synthesize 8-amidoquinoline derivatives via formylation or acetylation.
  • Validate selectivity using fluorescence quenching assays with competing metal ions (e.g., Fe³⁺, Cu²⁺).
  • Confirm probe efficacy via confocal microscopy in live-cell imaging, referencing systematic reviews on zinc chemosensors .

Q. What regulatory considerations apply to handling Quinolin-8-yl derivatives in research settings?

  • Methodological Answer : Review DEA scheduling actions (e.g., PB-22 analogs in ) to ensure compliance with controlled substance regulations. Maintain detailed logs of synthesis quantities, storage locations, and disposal protocols to meet institutional safety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.